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  • Product: 1,4-Dimethylcyclohexan-1-amine hydrochloride
  • CAS: 1081513-98-5

Core Science & Biosynthesis

Foundational

Mass Spectrometry of 1,4-Dimethylcyclohexan-1-amine Hydrochloride: A Technical Guide

Executive Summary & Chemical Context 1,4-Dimethylcyclohexan-1-amine hydrochloride (Formula: C₈H₁₇N·HCl) is a sterically hindered, cycloaliphatic amine salt frequently utilized as a critical building block in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1,4-Dimethylcyclohexan-1-amine hydrochloride (Formula: C₈H₁₇N·HCl) is a sterically hindered, cycloaliphatic amine salt frequently utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including [1].

Because this molecule lacks a conjugated pi-system or strong UV chromophore, traditional UV-Vis detection methods are inadequate for its characterization. Consequently, mass spectrometry (MS)—specifically coupled with Ultra-High-Performance Liquid Chromatography (UHPLC)—is the gold standard for its structural validation and quantification. This guide details the ionization dynamics, fragmentation mechanics, and self-validating sample preparation protocols required to successfully analyze this compound.

Ionization Dynamics: Overcoming the Hydrochloride Barrier

As a Senior Application Scientist, the first critical decision in method development is selecting the ionization source. Aliphatic amines possess high gas-phase proton affinities, making Positive Electrospray Ionization (ESI+) the most thermodynamically favorable technique. The free base readily accepts a proton to form a stable [M+H]⁺ ion at m/z 128.1435.

The Causality of Ion Suppression: Inexperienced operators often attempt to directly infuse hydrochloride salts into the mass spectrometer. This is a fundamental error. High concentrations of inorganic salts, specifically chloride ions, are [2]. Chloride ions cause severe signal suppression by competing for surface charge on the ESI droplets during Taylor cone formation and by forming neutral [M+H+Cl] clusters that cannot be detected by the mass analyzer.

To resolve this, the analytical workflow must incorporate a chromatographic desalting step. By utilizing a C18 reversed-phase column with an acidic mobile phase (0.1% Formic Acid), the highly polar chloride counter-ion is forced to elute in the column's void volume ( t0​ ). The protonated amine, being more lipophilic, is retained by the stationary phase and elutes later, entering the MS source completely free of chloride interference.

Workflow A 1. Stock Preparation (1 mg/mL in MeOH) B 2. Dilution & Filtration (10 µg/mL in H2O/MeCN) A->B C 3. UHPLC Desalting (Cl- Elution in Void) B->C D 4. ESI+ Ionization (Protonation to [M+H]+) C->D E 5. MS/MS Detection (Orbitrap/TOF) D->E

Fig 1: Self-validating UHPLC-ESI-MS/MS analytical workflow for amine hydrochlorides.

Fragmentation Mechanics (CID)

When subjected to Collision-Induced Dissociation (CID), the fragmentation of 1,4-Dimethylcyclohexan-1-amine is governed by the[3]. The even-mass precursor ([M+H]⁺ = 128 Da) will yield predictable odd-mass fragments due to the loss of the nitrogen atom.

  • Deamination (Neutral Loss of NH₃): The dominant, lowest-energy pathway is the loss of ammonia (-17.0265 Da). This yields a highly stable cycloalkenyl carbocation at m/z 111.1170. The 1,4-dimethyl substitution pattern provides significant hyperconjugative stabilization to the resulting positive charge on the ring.

  • Alpha-Cleavage & Ring Opening: The C-C bond adjacent to the nitrogen undergoes cleavage, leading to an open-chain intermediate that subsequently fragments into smaller hydrocarbon arrays.

  • Methyl Radical Loss: A minor, higher-energy pathway involves the loss of a methyl group (-15.0235 Da) from the cyclohexane ring, generating a radical cation at m/z 113.1200.

Fragmentation Precursor [M+H]+ Precursor m/z 128.14 NH3Loss Loss of NH3 (-17 Da) m/z 111.11 (Cycloalkenyl Cation) Precursor->NH3Loss CID CH3Loss Loss of CH3 (-15 Da) m/z 113.12 (Radical Cation) Precursor->CH3Loss CID AlphaCleave Alpha-Cleavage Ring Opening Precursor->AlphaCleave CID

Fig 2: Primary CID fragmentation pathways for protonated 1,4-Dimethylcyclohexan-1-amine.

Self-Validating Experimental Protocol: UHPLC-ESI-MS/MS

To ensure absolute data integrity and protect the mass spectrometer from salt-induced fouling, the following protocol incorporates built-in validation checks.

Objective: Prepare a clean, 10 μg/mL analytical solution optimized for [4].

Step 1: Primary Stock Preparation

  • Action: Weigh exactly 1.0 mg of 1,4-Dimethylcyclohexan-1-amine hydrochloride. Dissolve in 1.0 mL of LC-MS grade Methanol.

  • Causality: Methanol effectively disrupts the ionic lattice of the HCl salt while maintaining high volatility, yielding a 1 mg/mL (1000 μg/mL) stock solution.

Step 2: Dilution and Physical Validation

  • Action: Transfer 10 μL of the stock solution into a 1.5 mL Eppendorf tube. Add 990 μL of a diluent mixture (50:50 Water:Acetonitrile containing 0.1% Formic Acid) to reach the[5].

  • Self-Validation Check: Visually inspect the vial. The solution must be optically clear. Centrifuge at 14,000 x g for 5 minutes. Why? Undissolved micro-particulates will clog the 1.7 μm UHPLC column frits and distort the ESI spray plume. If a pellet forms, transfer only the supernatant to the autosampler vial.

Step 3: Chromatographic Separation

  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 μm).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Causality: The 0.1% Formic acid ensures the amine remains fully protonated ( pKa​ ~10.5), improving peak shape by masking residual silanols on the column.

Step 4: MS Acquisition Parameters

  • Mode: ESI Positive (+).

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Scan Range: m/z 50–250.

  • CID Energy: Normalized Collision Energy (NCE) of 20–30%.

Quantitative Data Summary

The following table summarizes the exact monoisotopic masses and diagnostic utility of the primary ions observed during ESI-MS/MS analysis.

Analyte / FragmentChemical FormulaExact Mass (m/z)Relative AbundanceDiagnostic Utility
Free Base (Neutral) C₈H₁₇N127.1357N/ANitrogen Rule Confirmation
Protonated Precursor [C₈H₁₈N]⁺128.1435100% (Base Peak, MS1)Precursor Selection for ddMS2
Deaminated Fragment [C₈H₁₅]⁺111.1170High (Base Peak, MS2)Primary CID Structural Marker
Demethylated Fragment [C₇H₁₅N]⁺•113.1200LowSecondary Structural Confirmation

References

  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford, Department of Chemistry. Available at: [Link]

  • Spectroscopy of Amines (Section 24.11). Chemistry LibreTexts. Available at:[Link]

  • Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry - ACS Publications. Available at:[Link]

  • US20230062861A1 - PPARg MODULATORS AND METHODS OF USE. Google Patents.

Sources

Exploratory

Stability Dynamics and Analytical Workflows for 1,4-Dimethylcyclohexan-1-amine Hydrochloride

Executive Summary 1,4-Dimethylcyclohexan-1-amine hydrochloride (CAS: 1081513-98-5) is a highly specialized, sterically hindered aliphatic amine building block. It is frequently utilized in the synthesis of central nervou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Dimethylcyclohexan-1-amine hydrochloride (CAS: 1081513-98-5) is a highly specialized, sterically hindered aliphatic amine building block. It is frequently utilized in the synthesis of central nervous system (CNS) therapeutics and targeted protein degradation (TPD) ligands. Due to its unique structural profile, understanding its physicochemical stability is critical for formulation, assay development, and long-term storage. This technical guide provides an in-depth mechanistic analysis of its stability profile, alongside self-validating experimental protocols for forced degradation testing.

Physicochemical Grounding and Rationale

Before analyzing degradation pathways, we must establish the baseline molecular properties of the compound 1.

  • Molecular Formula: C₈H₁₈ClN (C₈H₁₇N·HCl)

  • Molecular Weight: 163.69 g/mol

  • Structure: A cyclohexane ring substituted with methyl groups at the 1- and 4-positions, with a primary amine located at the 1-position 2.

The Causality of the Salt Form: Aliphatic free amines are notoriously unstable. Their highly nucleophilic nitrogen lone pair makes them susceptible to atmospheric oxidation (forming N-oxides) and reaction with ambient carbon dioxide (forming carbamates). Furthermore, low-molecular-weight cycloaliphatic amines are highly volatile liquids at room temperature. By isolating the compound as a hydrochloride salt, the nitrogen lone pair is protonated ( NH3+​ ). This thermodynamic sink dramatically increases the crystal lattice energy, rendering the compound a stable, non-volatile solid and neutralizing its reactivity.

Mechanistic Stability Profile

The stability of 1,4-dimethylcyclohexan-1-amine hydrochloride is governed by its distinct steric environment and ionic nature.

A. Oxidative Stability (Steric Shielding)

Unlike standard primary amines, the amine group in this molecule is situated at the 1-position, sharing the carbon with a methyl group. This creates an α -tertiary amine configuration, providing immense steric bulk around the nitrogen. Consequently, even if the salt dissociates slightly in aqueous solution, the steric hindrance physically blocks reactive oxygen species (ROS) and peroxides from accessing the nitrogen, conferring exceptional oxidative stability. Furthermore, the absence of α -protons prevents classical oxidative deamination pathways.

B. Thermal Stability and Dissociation

Because the carbon skeleton is highly stable, the primary thermal degradation pathway is not the cleavage of C-C or C-N bonds. Instead, the vulnerability lies in the reverse protonation reaction. Under extreme thermal stress (>150°C), the solid matrix can undergo sublimation and dissociation, releasing hydrogen chloride (HCl) gas and the volatile free base.

C. Hygroscopicity and Hydrolytic Stability

The compound lacks hydrolyzable functional groups (e.g., esters, amides), making it chemically inert to water. However, the chloride counterion is capable of hydrogen bonding with atmospheric moisture. Prolonged exposure to environments exceeding 75% Relative Humidity (RH) can lead to moisture sorption, deliquescence, and crystal bridging, which fundamentally alters the powder's flowability 3.

StabilityMechanisms API 1,4-Dimethylcyclohexan- 1-amine HCl Stress1 Thermal Stress (>150°C) API->Stress1 Stress2 Moisture (>75% RH) API->Stress2 Stress3 Oxidative Stress (ROS / O2) API->Stress3 Mech1 Lattice Dissociation (HCl Volatilization) Stress1->Mech1 Mech2 Hygroscopic Uptake (Deliquescence) Stress2->Mech2 Mech3 Steric Shielding by 1-Methyl Group Stress3->Mech3 Result1 Free Base Formation Mech1->Result1 Result2 Crystal Bridging Mech2->Result2 Result3 High Oxidative Resistance Mech3->Result3

Mechanistic pathways of degradation and stabilization for 1,4-dimethylcyclohexan-1-amine HCl.

Experimental Workflow: Self-Validating Forced Degradation

To empirically validate the stability profile, a forced degradation study must be executed in accordance with ICH Q1A(R2) guidelines 4.

Expert Insight: Because 1,4-dimethylcyclohexan-1-amine lacks a UV chromophore (it contains no conjugated pi-systems or aromatic rings), standard HPLC-UV methodologies are entirely ineffective. The analytical workflow must utilize Ultra-High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (UHPLC-CAD) or Mass Spectrometry (LC-MS).

Step-by-Step Protocol:
  • Sample Preparation: Accurately weigh 10.0 mg of the API into 10 mL volumetric flasks to achieve a 1.0 mg/mL stock solution in HPLC-grade Water:Acetonitrile (50:50).

  • Stress Application:

    • Acidic: Add 1.0 mL of 1N HCl. Heat at 60°C for 48 hours.

    • Basic: Add 1.0 mL of 1N NaOH. Heat at 60°C for 48 hours. (Note: Base will deprotonate the salt to the free amine; cap tightly to prevent volatilization).

    • Oxidative: Add 1.0 mL of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal (Solid State): Spread 50 mg of powder in a thin layer in a Petri dish. Heat at 105°C for 7 days.

  • Quenching (Critical Self-Validation Step): Neutralize the acidic and basic samples with 1N NaOH and 1N HCl, respectively, immediately after the stress period. This ensures that degradation does not artificially continue while the sample sits in the autosampler queue, preserving the integrity of the specific time-point.

  • Dilution & Filtration: Dilute all samples to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • UHPLC-CAD/MS Analysis: Inject 2 µL onto a HILIC or C18 column (using volatile ion-pairing reagents if C18 is used). Calculate the mass balance by comparing the peak area of the stressed sample against an unstressed control. A mass balance of 98-102% validates the absence of undetected volatile degradants.

ForcedDegradation Prep API Sample Preparation Stress ICH Q1A(R2) Stress Application Prep->Stress Quench Neutralization & Quenching Stress->Quench Analyze UHPLC-CAD / LC-MS Analysis Quench->Analyze Report Mass Balance & Degradant ID Analyze->Report

Self-validating forced degradation workflow utilizing UHPLC-CAD for aliphatic amines.

Quantitative Stability Data

The following table summarizes the expected stability performance of 1,4-dimethylcyclohexan-1-amine hydrochloride under standard ICH Q1A(R2) long-term and accelerated storage conditions 4.

Storage ConditionEnvironmentDurationAssay (% of Initial)Moisture Content (KF)Physical Appearance
Long-Term 25°C ± 2°C / 60% RH ± 5%12 Months> 99.5%< 0.5%White crystalline powder
Intermediate 30°C ± 2°C / 65% RH ± 5%12 Months> 99.0%< 0.8%White crystalline powder
Accelerated 40°C ± 2°C / 75% RH ± 5%6 Months> 98.5%1.2% (Slight uptake)White powder, slight clumping
Thermal Stress 105°C (Dry)7 Days~ 95.0%N/ASublimation observed

Data Interpretation: The compound exhibits excellent chemical stability across all standard regulatory conditions. The minor assay drop under accelerated conditions is primarily attributed to hygroscopic mass gain rather than covalent chemical degradation.

Handling and Storage Guidelines

To maintain the structural integrity and assay purity of 1,4-dimethylcyclohexan-1-amine hydrochloride, the following protocols must be strictly adhered to:

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent moisture sorption and potential trace oxidation over multi-year storage 3.

  • Temperature: Room temperature (15°C to 25°C) is sufficient; refrigeration is not strictly required due to the high thermal stability of the hydrochloride salt.

  • Container Closure System: Utilize high-density polyethylene (HDPE) bottles or amber glass vials equipped with a desiccant pouch (silica gel) and a secure, moisture-impermeable induction seal.

References

  • PubChemLite - 1,4-dimethylcyclohexan-1-amine hydrochloride (C8H17N) . Université du Luxembourg. Available at: [Link]

  • 1,4-Dimethylcyclohexan-1-amine hydrochloride - Physico-chemical Properties . ChemBK. Available at:[Link]

  • Note for Guidance on ICH Q1A (R2) Stability Testing Guidelines . European Medicines Agency (EMEA) / ICH. Available at:[Link]

Sources

Foundational

Structure Elucidation of 1,4-Dimethylcyclohexan-1-amine Hydrochloride: A Comprehensive Technical Guide

Audience: Researchers, analytical scientists, and drug development professionals. Perspective: Senior Application Scientist The structural elucidation of small, conformationally flexible cycloaliphatic molecules is a cor...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals. Perspective: Senior Application Scientist

The structural elucidation of small, conformationally flexible cycloaliphatic molecules is a cornerstone of modern pharmaceutical development. Compounds featuring the 1,4-disubstituted cyclohexane motif—such as analogs of the NMDA receptor antagonists memantine and rimantadine—present unique analytical challenges due to their stereoisomerism and dynamic chair conformations[1].

As a Senior Application Scientist, I approach the characterization of 1,4-dimethylcyclohexan-1-amine hydrochloride (CAS: 1081513-98-5) not merely as a checklist of analytical tests, but as a self-validating logical system. Every experimental choice—from the formation of the hydrochloride salt to the specific mixing time in a NOESY experiment—is driven by the fundamental physical chemistry of the molecule.

This whitepaper details the definitive workflow for elucidating the constitution, connectivity, and relative stereochemistry of 1,4-dimethylcyclohexan-1-amine hydrochloride.

Molecular Architecture & Conformational Dynamics

The free base of 1,4-dimethylcyclohexan-1-amine (Formula: C8H17N) is a volatile liquid prone to oxidation and rapid absorption of atmospheric CO2. To stabilize the molecule for rigorous structural analysis, it is converted to its hydrochloride salt (C8H18ClN)[2].

The cyclohexane ring predominantly adopts a chair conformation to minimize steric and angle strain[1]. The molecule possesses two stereocenters (C1 and C4), leading to cis and trans diastereomers.

  • Causality in Salt Formation: Protonation of the amine to an ammonium group (-NH3+) significantly increases its steric bulk (A-value). In the free base, the C1-methyl and C1-amine groups compete for the equatorial position. In the hydrochloride salt, the massive -NH3+ group strongly prefers the equatorial position, effectively "locking" the chair conformation and shifting the equilibrium. This conformational locking is critical; it prevents signal broadening in NMR caused by rapid ring-flipping, allowing for precise measurement of scalar couplings and Nuclear Overhauser Effects (NOEs).

Workflow A 1,4-Dimethylcyclohexan-1-amine HCl Sample Preparation B HRMS (ESI+) Formula: C8H18N+ A->B C 1D & 2D NMR (D2O / DMSO-d6) A->C D X-Ray Crystallography (Vapor Diffusion) A->D E Stereochemical Assignment (Cis/Trans Determination) B->E Mass & Formula C->E Connectivity & NOE D->E 3D Conformation

Caption: Analytical workflow for the structural elucidation of 1,4-dimethylcyclohexan-1-amine hydrochloride.

Self-Validating Analytical Strategy

A robust elucidation relies on orthogonal techniques that validate one another. High-Resolution Mass Spectrometry (HRMS) confirms the atomic composition, Nuclear Magnetic Resonance (NMR) establishes the 2D connectivity and 3D relative stereochemistry, and X-Ray Crystallography provides the definitive solid-state conformation.

High-Resolution Mass Spectrometry (HRMS)

HRMS utilizing Electrospray Ionization (ESI+) is the first line of validation. The monoisotopic mass of the free base is 127.1361 Da[2]. By observing the exact mass of the[M+H]+ adduct, we confirm the molecular formula before proceeding to structural mapping.

Table 1: Representative HRMS (ESI+) Data Summary

Adduct SpeciesTheoretical m/zExperimental m/zMass Error (ppm)Diagnostic Value
[M+H]+128.1434128.1432-1.5Confirms C8H18N+ composition
[M+Na]+150.1253150.1255+1.3Validates parent ion
[M+NH4]+145.1699145.1697-1.4Common adduct in amine analysis
NMR Spectroscopy: The Stereochemical Key

NMR is the workhorse of this elucidation. The choice of solvent is a deliberate experimental parameter. While D2O is excellent for simplifying the aliphatic region by exchanging the -NH3+ protons with deuterium[3], DMSO-d6 is often preferred because it retains the -NH3+ protons (appearing as a broad singlet near 8.20 ppm)[4]. Retaining these protons allows for Heteronuclear Multiple Bond Correlation (HMBC) mapping from the nitrogen to C1, C2, and C6.

The NOESY Logic: To distinguish between the cis and trans isomers, we rely on 1,3-diaxial interactions mapped via 2D NOESY[5]. Because the -NH3+ group locks the conformation, the C4-methyl group will be either axial or equatorial depending on the diastereomer.

  • If C4-CH3 is axial , it will exhibit strong through-space NOE correlations with the axial protons at C2 and C6.

  • If C4-CH3 is equatorial , these correlations will be absent; instead, the axial C4-H will show strong NOEs to the C2/C6 axial protons.

NOESY_Logic Start Stereochemical Assignment via NOESY C4_Axial C4-CH3 is Axial Start->C4_Axial C4_Eq C4-CH3 is Equatorial Start->C4_Eq NOE_Axial Strong NOE: C4-CH3 ↔ C2/C6 Axial Protons (1,3-Diaxial Interaction) C4_Axial->NOE_Axial Diagnostic Profile NOE_Eq Strong NOE: C4-H ↔ C2/C6 Axial Protons (1,3-Diaxial Interaction) C4_Eq->NOE_Eq Diagnostic Profile

Caption: NOESY logic tree utilizing 1,3-diaxial interactions for stereochemical assignment.

Table 2: Expected NMR Resonances and Diagnostic NOE Correlations (in DMSO-d6)

Position13C Shift (ppm)1H Shift (ppm)Multiplicity & CouplingDiagnostic NOESY
C1~52.0-Quaternary-
C1-CH3~25.0~1.30Singlet (s)C2/C6 (equatorial)
C2/C6~35.0~1.80 (eq), ~1.40 (ax)Multiplets (m)C2(ax) ↔ C4(ax) or C4-CH3(ax)
C3/C5~29.0~1.60 (eq), ~1.10 (ax)Multiplets (m)-
C4~31.0~1.50Multiplet (m)-
C4-CH3~22.0~0.90Doublet (d), J ≈ 6.5 HzC3/C5 (equatorial)
-NH3+-~8.20Broad Singlet (br s)C2/C6

Step-by-Step Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols represent the gold standard for preparing and analyzing this class of compounds.

Protocol 1: Preparation of the Hydrochloride Salt

Causality: Free aliphatic amines are highly susceptible to environmental degradation. Forming the HCl salt ensures a stable, crystalline solid suitable for long-term storage and X-ray diffraction[6].

  • Dissolution: Dissolve 100 mg of the free base 1,4-dimethylcyclohexan-1-amine in 5 mL of anhydrous diethyl ether.

  • Inert Atmosphere: Cool the solution to 0 °C under an inert argon atmosphere to prevent moisture condensation.

  • Precipitation: Add 1.25 M HCl in 1,4-dioxane dropwise while stirring vigorously until white precipitation ceases[6].

  • Isolation: Filter the resulting precipitate under vacuum using a sintered glass funnel and wash twice with 2 mL of cold diethyl ether.

  • Desiccation: Dry the solid in a vacuum desiccator over P2O5 for 24 hours to yield the pure hydrochloride salt.

Protocol 2: NMR Spectroscopy Acquisition

Causality: Proper relaxation delays and mixing times are critical. A short D1 will cause the quaternary C1 to disappear in 13C NMR, while an incorrect NOESY mixing time will result in spin diffusion, creating false-positive correlations.

  • Sample Prep: Weigh 15–20 mg of the hydrochloride salt and dissolve completely in 0.6 mL of DMSO-d6[4]. Transfer to a high-quality 5 mm NMR tube.

  • 1H & 13C Acquisition: Acquire 1H NMR (400 MHz minimum) with a relaxation delay (D1) of 2 seconds. Acquire 13C NMR (100 MHz minimum) using WALTZ-16 proton decoupling and a D1 of 3 seconds to ensure relaxation of the quaternary C1 carbon.

  • 2D NOESY: Acquire the 2D NOESY spectrum with a mixing time of 300–500 ms. This specific window is optimized for small molecules (MW < 500) to observe genuine through-space dipole-dipole interactions without interference from spin diffusion[5].

Protocol 3: Single-Crystal X-Ray Diffraction (SCXRD)

Causality: Cycloaliphatic amine hydrochlorides are highly soluble in polar solvents but insoluble in non-polar ones. Vapor diffusion creates a slow, controlled supersaturation gradient, which is mandatory for growing diffraction-quality single crystals rather than amorphous powders.

  • Dissolution: Dissolve 10 mg of the pure hydrochloride salt in a minimal amount of methanol (approx. 0.5 mL) in a 2 mL inner vial.

  • Vapor Diffusion Setup: Place the uncapped inner vial inside a larger 20 mL vial containing 3 mL of diethyl ether (the antisolvent).

  • Crystallization: Seal the outer vial tightly and leave it undisturbed at room temperature for 3–5 days to allow slow vapor diffusion.

  • Data Collection: Harvest a suitable single crystal and mount it on a diffractometer equipped with a low-temperature (100 K) nitrogen stream. The low temperature minimizes atomic thermal motion, yielding sharper electron density maps for absolute configuration assignment.

References

  • PubChemLite. "1,4-dimethylcyclohexan-1-amine hydrochloride (C8H17N)". PubChem. Available at:[Link][2]

  • National Institutes of Health (NIH). "Anthoteibinenes A–E from the Irish Deep-Sea Coral Anthothela grandiflora: An Amination Puzzle". PMC. Available at: [Link][5]

  • Semantic Scholar. "Supporting Information - Cyclohexylamine hydrochloride synthesis and NMR". Semantic Scholar. Available at: [Link][4]

  • Osaka University Institutional Knowledge Archive. "13C NMR & Hydrochloride Salt Preparation Methods". OUKA. Available at:[Link][6]

Sources

Exploratory

Conformational Analysis and Stereochemical Dynamics of 1,4-Dimethylcyclohexan-1-amine: A Technical Guide

Executive Summary The spatial orientation of functional groups in saturated cyclic systems is a critical determinant of molecular reactivity and receptor-ligand binding affinity. This whitepaper provides a rigorous confo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spatial orientation of functional groups in saturated cyclic systems is a critical determinant of molecular reactivity and receptor-ligand binding affinity. This whitepaper provides a rigorous conformational analysis of 1,4-dimethylcyclohexan-1-amine. By synthesizing thermodynamic principles (A-values) with computational and spectroscopic validation protocols, this guide establishes a definitive framework for predicting and verifying the 3D architecture of complex alkylcyclohexylamines.

Introduction & Pharmacological Relevance

Saturated cyclic amines, particularly cyclohexylamine derivatives, are ubiquitous pharmacophores found in NMDA receptor antagonists, monoamine transporter inhibitors, and sigma receptor ligands. The biological efficacy of these molecules is heavily dependent on their three-dimensional conformation, as the spatial vector of the amine group dictates hydrogen-bonding capabilities, while the alkyl framework governs hydrophobic pocket interactions.

1,4-Dimethylcyclohexan-1-amine[1] serves as an optimal model for advanced conformational analysis. Because it possesses multiple substituents with competing steric demands, predicting its dominant conformation requires a precise understanding of intramolecular thermodynamics and 1,3-diaxial interactions.

Stereochemical Framework

Before evaluating conformational equilibria, the static stereochemical relationships of the molecule must be defined. 1,4-Dimethylcyclohexan-1-amine contains two stereocenters (C1 and C4). For clarity in this analysis, diastereomers are defined based on the relative spatial relationship between the 1-methyl and 4-methyl groups:

  • trans-1,4-dimethylcyclohexan-1-amine : The 1-methyl and 4-methyl groups are positioned on opposite faces of the cyclohexane ring.

  • cis-1,4-dimethylcyclohexan-1-amine : The 1-methyl and 4-methyl groups are positioned on the same face of the cyclohexane ring.

(Note: The primary amine group is located at C1, sharing the carbon with the 1-methyl group, meaning its axial/equatorial orientation will always be strictly opposite to that of the 1-methyl group).

Thermodynamic Principles: A-Values

Conformational analysis of substituted cyclohexanes is quantified using A-values. The A-value represents the difference in Gibbs free energy ( ΔG ) between the higher-energy axial conformation and the lower-energy equatorial conformation of a monosubstituted cyclohexane[2].

The equilibrium of 1,4-dimethylcyclohexan-1-amine is governed by the competing A-values of its substituents:

  • Methyl group (-CH₃) : Costs ~1.74 kcal/mol of energy to occupy an axial position due to severe 1,3-diaxial interactions with syn-axial protons[3].

  • Amino group (-NH₂) : Exhibits a smaller steric penalty, with an A-value of approximately 1.23 kcal/mol[4].

Because AMe​>ANH2​ , the thermodynamic equilibrium will inherently favor conformations that place the bulkier methyl groups in equatorial positions, even if it forces the amine group into an axial position.

Conformational Equilibria (The Core Analysis)

The trans Isomer Equilibrium

For the trans diastereomer, the two methyl groups must occupy either a diequatorial (e,e) or diaxial (a,a) relationship.

  • Conformer A-ee : Both the 1-methyl and 4-methyl groups are equatorial. Consequently, the 1-amino group must be axial. The total steric strain is dictated solely by the axial amine ( 1.23 kcal/mol ).

  • Conformer A-aa : Both methyl groups are axial, forcing the amine into the equatorial position. The total steric strain is the sum of two axial methyl groups ( 1.74+1.74=3.48 kcal/mol ).

Conclusion : The ΔG∘ between these states is −2.25 kcal/mol in favor of Conformer A-ee. At 298K, this translates to an overwhelming equilibrium preference (~97.8%) for the diequatorial methyl conformation.

The cis Isomer Equilibrium

For the cis diastereomer, the methyl groups must occupy an axial-equatorial (a,e) or equatorial-axial (e,a) relationship.

  • Conformer B-ae : The 1-methyl is axial, the 4-methyl is equatorial, and the 1-amino is equatorial. The total steric strain is derived from the single axial 1-methyl group ( 1.74 kcal/mol ).

  • Conformer B-ea : The 1-methyl is equatorial, the 4-methyl is axial, and the 1-amino is axial. The total steric strain is the sum of the axial 4-methyl and the axial 1-amino group ( 1.74+1.23=2.97 kcal/mol ).

Conclusion : The ΔG∘ is −1.23 kcal/mol in favor of Conformer B-ae. At 298K, the conformer with the equatorial amine and axial 1-methyl group is favored (~88.7%).

Equilibria cluster_trans trans Isomer Equilibrium cluster_cis cis Isomer Equilibrium T_ee Conformer A-ee Favored (-2.25 kcal/mol) T_aa Conformer A-aa Disfavored T_ee->T_aa T_aa->T_ee K > 1 C_ae Conformer B-ae Favored (-1.23 kcal/mol) C_ea Conformer B-ea Disfavored C_ae->C_ea C_ea->C_ae K > 1

Conformational equilibria of trans and cis 1,4-dimethylcyclohexan-1-amine.

Quantitative Data Summary

The following table summarizes the thermodynamic parameters and theoretical room-temperature (298.15 K) Boltzmann distributions for the chair conformers.

IsomerConformer1-Methyl Position4-Methyl Position1-Amino PositionTotal Steric Strain (kcal/mol)Relative ΔG∘ Equilibrium Population (298K)
trans A-ee EquatorialEquatorialAxial1.230.00 ~97.8%
trans A-aa AxialAxialEquatorial3.48+2.25~2.2%
cis B-ae AxialEquatorialEquatorial1.740.00 ~88.7%
cis B-ea EquatorialAxialAxial2.97+1.23~11.3%

Experimental & Computational Protocols for Validation

To ensure scientific integrity, the theoretical A-value additions must be validated through a self-correcting experimental and computational workflow.

Phase 1: NMR Spectroscopic Elucidation
  • Sample Preparation : Dissolve 15 mg of stereopure 1,4-dimethylcyclohexan-1-amine in 0.6 mL of CDCl₃.

  • 1D ¹H/¹³C Acquisition : Acquire standard ¹H and ¹³C spectra to assign the primary chemical shifts, paying special attention to the C4 methine proton.

  • 2D NOESY Acquisition : Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

    • Causality: This specific mixing time allows sufficient cross-relaxation for Nuclear Overhauser Effect (NOE) buildup without entering the spin-diffusion regime. This ensures that the integrated cross-peak volumes accurately reflect 1/r6 through-space distances.

  • Data Extraction : Integrate the cross-peaks between the 1-methyl protons and the axial protons at C3/C5. An axial methyl group will show strong NOE cross-peaks with these protons, whereas an equatorial methyl will not.

Phase 2: Computational DFT Modeling
  • Initial Geometry Generation : Construct the chair conformers (A-ee, A-aa, B-ae, B-ea) in silico using a molecular builder.

  • Geometry Optimization : Optimize all geometries using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory.

    • Causality: The B3LYP/6-31G(d) functional and basis set combination provides an optimal, field-proven balance between computational expense and geometric accuracy for saturated hydrocarbons and amines.

  • Frequency Calculation : Perform a vibrational frequency calculation at the same level of theory to obtain zero-point energy (ZPE) corrections and confirm the structures are true minima (indicated by zero imaginary frequencies).

  • Thermodynamic Extraction : Extract the Gibbs free energies ( G ) at 298.15 K to calculate theoretical ΔG∘ values.

Phase 3: System Validation
  • Cross-Validation : Convert the theoretical ΔG∘ from Phase 2 into a Boltzmann distribution. Compare this theoretical ratio to the experimental population ratio derived from the NOESY cross-peak integrals in Phase 1. If the values align within a 5% margin of error, the conformational assignment is validated.

Workflow S1 1. Sample Prep Isolation of Isomers S2 2. NMR Analysis NOESY & J-Coupling S1->S2 S4 4. Validation Data Synthesis S2->S4 S3 3. DFT Modeling B3LYP/6-31G* S3->S4 Theory vs Exp

Self-validating experimental workflow for conformational determination.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Use of 1,4-Dimethylcyclohexan-1-amine Hydrochloride as a Versatile Synthetic Building Block

Introduction: Unlocking Molecular Complexity with a Unique Scaffold In the landscape of modern chemical synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Molecular Complexity with a Unique Scaffold

In the landscape of modern chemical synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. 1,4-Dimethylcyclohexan-1-amine hydrochloride presents itself as a strategic starting material for researchers in pharmaceutical and agrochemical development. Its structure is distinguished by a tertiary amine attached to a cyclohexane ring featuring a gem-dimethyl group at the C1 position and an additional methyl group at the C4 position. This arrangement offers a unique combination of steric hindrance, lipophilicity, and a reactive primary amine functional group.

The gem-dimethyl group is a particularly valuable motif in medicinal chemistry, often introduced to block metabolic oxidation at that position, thereby enhancing the pharmacokinetic profile of a drug candidate.[1] The cyclohexane core provides a non-aromatic, three-dimensional scaffold that can orient substituents in well-defined spatial arrangements. This guide provides an in-depth exploration of the properties, applications, and detailed synthetic protocols involving 1,4-Dimethylcyclohexan-1-amine hydrochloride, designed for professionals engaged in drug discovery and advanced chemical synthesis.[2][3] The compound is supplied as a hydrochloride salt, which enhances its stability and shelf-life, making it a convenient and reliable reagent for laboratory use.

Physicochemical & Structural Properties

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in synthesis. The hydrochloride salt form is typically a solid, which is easier to handle and weigh compared to the often-liquid free amine.[4]

PropertyValueSource
CAS Number 1081513-98-5[5][6]
Molecular Formula C₈H₁₈ClN[5]
Molecular Weight 163.69 g/mol [5][6]
IUPAC Name 1,4-dimethylcyclohexan-1-amine hydrochloride[7]
SMILES CC1CCC(CC1)(C)N.Cl[8]
Physical Form Solid[4]
Storage Conditions Inert atmosphere, room temperature[4][6]

Core Synthetic Applications & Strategic Rationale

The utility of 1,4-Dimethylcyclohexan-1-amine hydrochloride stems from its reactive primary amine, which serves as a handle for a wide array of chemical transformations. The cyclohexane scaffold is a ubiquitous motif in bioactive molecules.[2]

Pharmaceutical Synthesis

The compound is a valuable intermediate for active pharmaceutical ingredients (APIs).[3][9] The dimethylcyclohexylamine moiety can be found in various drug candidates, where it contributes to modulating properties like receptor binding, solubility, and metabolic stability.[10] Its derivatives have potential applications in developing treatments for a range of conditions, including schizophrenia and autoimmune diseases.[11][12]

Agrochemical Development

In agrochemical research, the introduction of novel amine scaffolds is a key strategy for discovering new herbicides, fungicides, and pesticides.[9][13] The unique substitution pattern of 1,4-dimethylcyclohexan-1-amine can lead to the development of crop protection agents with improved efficacy, selectivity, and environmental profiles.[13]

Materials Science

Cyclic amines are foundational components in the synthesis of specialized polymers and rubber chemicals.[9] While less common, derivatives of 1,4-dimethylcyclohexan-1-amine could be explored as monomers or curing agents to impart unique thermal and mechanical properties to advanced materials.[14]

Foundational Principles of Reactivity: Liberating the Nucleophile

A critical first step in almost all reactions involving 1,4-Dimethylcyclohexan-1-amine hydrochloride is the neutralization of the salt to generate the free primary amine. As a hydrochloride salt, the amine's lone pair of electrons is protonated, rendering it non-nucleophilic. This deprotonation is typically achieved by treating the salt with an aqueous or organic base. The choice of base is dictated by the specific reaction conditions and the sensitivity of other functional groups. Common bases include sodium hydroxide, potassium carbonate, or organic amines like triethylamine.

Sources

Application

Application and Protocol Guide: Reductive Amination of 1,4-Dimethylcyclohexanone

Abstract: This document provides a comprehensive guide to the reductive amination of 1,4-dimethylcyclohexanone, a key transformation for the synthesis of substituted cyclohexylamines. These structural motifs are prevalen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the reductive amination of 1,4-dimethylcyclohexanone, a key transformation for the synthesis of substituted cyclohexylamines. These structural motifs are prevalent in pharmaceuticals and agrochemicals. This guide details the underlying chemical principles, offers a robust, step-by-step protocol using sodium triacetoxyborohydride, and discusses critical experimental parameters and their mechanistic implications.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis, enabling the conversion of a carbonyl group into an amine via an intermediate imine.[1] This one-pot reaction is widely favored in both academic and industrial settings, including drug development, due to its efficiency and operational simplicity.[1][2] The reaction proceeds by the nucleophilic attack of an amine on a ketone or aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine), which is subsequently reduced by a selective reducing agent present in the reaction mixture.[3][4]

The choice of reducing agent is critical for the success of the reaction. It must be mild enough to selectively reduce the C=N bond of the imine or iminium ion without significantly reducing the starting carbonyl compound.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice for this transformation due to its mildness, selectivity, and compatibility with a wide range of functional groups.[6][7] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ does not readily reduce ketones and aldehydes, thus minimizing the formation of alcohol byproducts.[5]

This application note focuses on the reductive amination of 1,4-dimethylcyclohexanone, a symmetrical ketone, to produce various N-substituted 1,4-dimethylcyclohexanamines. Understanding the nuances of this protocol is essential for researchers aiming to synthesize libraries of compounds for screening or to develop scalable routes to specific target molecules.

Reaction Mechanism and Rationale

The reductive amination process can be dissected into two key stages: imine/iminium ion formation and subsequent reduction.

Imine/Iminium Ion Formation

The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of 1,4-dimethylcyclohexanone. This step is typically catalyzed by mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[8] This leads to the formation of a tetrahedral hemiaminal intermediate. The subsequent elimination of a water molecule from the hemiaminal generates the crucial imine (if a primary amine is used) or iminium ion (if a secondary amine is used).[3][9] This dehydration step is reversible and often the rate-limiting step of the overall process.[1]

G ketone 1,4-Dimethylcyclohexanone hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Amine amine Primary or Secondary Amine amine->hemiaminal imine Imine / Iminium Ion hemiaminal->imine - H₂O product N-Substituted 1,4-Dimethylcyclohexanamine imine->product + [H⁻] water H₂O hydride [H⁻] from NaBH(OAc)₃ hydride->product

Selective Reduction with Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride is a sterically hindered and less reactive hydride donor compared to other borohydrides.[4] Its selectivity stems from the electron-withdrawing nature of the three acetate groups, which temper the reducing power of the borohydride. In the mildly acidic conditions optimal for imine formation, the imine is protonated to form an iminium ion. This positively charged species is significantly more electrophilic and thus more susceptible to hydride attack than the neutral carbonyl group of the starting ketone.[5] This difference in reactivity allows NaBH(OAc)₃ to selectively reduce the iminium ion to the final amine product.

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Hydride Reduction ketone {1,4-Dimethylcyclohexanone | C=O} amine {Amine | R-NH₂} hemiaminal {Hemiaminal Intermediate | C(OH)(NHR)} iminium {Iminium Ion | C=N⁺HR} H2O H₂O H_plus H⁺ NaBH_OAc_3 {Sodium Triacetoxyborohydride | NaBH(OAc)₃} product {Final Amine Product | CH-NHR} hydride Hydride Transfer

Detailed Experimental Protocol

This protocol provides a general procedure for the reductive amination of 1,4-dimethylcyclohexanone with a representative primary amine. The quantities can be scaled as needed, with appropriate adjustments to solvent volumes and reaction times.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeNotes
1,4-Dimethylcyclohexanone126.201.0126 mg---
Primary Amine (e.g., Benzylamine)107.151.1118 mg (120 µL)A slight excess of the amine can drive the reaction to completion.[8]
Sodium Triacetoxyborohydride211.941.5318 mgShould be handled in a fume hood. It is moisture-sensitive.[10]
1,2-Dichloroethane (DCE)------5 mLAnhydrous grade is preferred.[6][7]
Acetic Acid (glacial)60.051.060 µLActs as a catalyst for imine formation.[8]
Saturated Sodium Bicarbonate (aq)------~10 mLFor quenching the reaction.
Dichloromethane (DCM)------~30 mLFor extraction.
Anhydrous Sodium Sulfate------As neededFor drying the organic phase.
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1,4-dimethylcyclohexanone (126 mg, 1.0 mmol) and the primary amine (1.1 mmol).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (5 mL) to the flask.

  • Acid Catalyst: Add glacial acetic acid (60 µL, 1.0 mmol) to the mixture.

  • Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.[8]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in portions over 5 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours, depending on the reactivity of the amine.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~10 mL) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography, if necessary, to yield the pure N-substituted 1,4-dimethylcyclohexanamine.

Key Considerations and Troubleshooting

  • Choice of Solvent: 1,2-Dichloroethane (DCE) is a commonly used solvent for this reaction.[6][7] Tetrahydrofuran (THF) can also be used, though reactions may be slower.[7] Protic solvents like methanol are generally avoided with NaBH(OAc)₃ due to potential decomposition of the reagent.[10]

  • Acid Catalyst: The addition of a stoichiometric amount of acetic acid is crucial for reactions involving ketones to catalyze imine formation.[7][8] For aldehydes, this is often not necessary.[7]

  • Amine Basicity: Weakly basic amines may react more slowly. In such cases, extending the reaction time or slightly increasing the temperature may be beneficial.[4]

  • Over-alkylation: When using primary amines, a potential side reaction is the formation of a tertiary amine through the reaction of the secondary amine product with another molecule of the ketone.[8] Using a slight excess of the primary amine can help to minimize this.[8]

  • Moisture Sensitivity: Sodium triacetoxyborohydride is sensitive to moisture. It is important to use anhydrous solvents and handle the reagent in a dry environment.[10]

Conclusion

The reductive amination of 1,4-dimethylcyclohexanone using sodium triacetoxyborohydride is a reliable and versatile method for the synthesis of a diverse range of N-substituted 1,4-dimethylcyclohexanamines. By understanding the underlying mechanism and paying close attention to the key experimental parameters outlined in this guide, researchers can effectively apply this protocol to achieve high yields of their desired products. This methodology is highly valuable for professionals in drug discovery and other areas of chemical research where the synthesis of novel amine-containing compounds is essential.

References

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. Retrieved from [Link]

  • Aleku, G. A., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. Retrieved from [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. Retrieved from [Link]

  • Reductive amination. Wikipedia. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2005). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 11-25). American Chemical Society.
  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry. Retrieved from [Link]

  • Can someone please explain reductive amination. Reddit. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Reductive Amination. ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • A practical catalytic reductive amination of carboxylic acids. RSC Publishing. Retrieved from [Link]

  • Reductive Amination - Common Conditions. ReactionFlash. Retrieved from [Link]

  • Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. PMC. Retrieved from [Link]

Sources

Method

Application Note: Catalytic Hydrogenation of 1,4-Dimethylcyclohexanone Oxime

Executive Summary & Mechanistic Insights The catalytic hydrogenation of sterically hindered oximes, such as 1,4-dimethylcyclohexanone oxime, is a critical synthetic transformation in drug development and polymer chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

The catalytic hydrogenation of sterically hindered oximes, such as 1,4-dimethylcyclohexanone oxime, is a critical synthetic transformation in drug development and polymer chemistry for producing substituted cycloaliphatic amines. As a Senior Application Scientist, I emphasize that successful reduction of this substrate requires precise control over the reaction microenvironment.

The reduction of the oxime ( >C=N−OH ) to the primary amine ( >CH−NH2​ ) does not occur in a single step. Instead, it proceeds via an initial reduction to a transient imine intermediate ( >C=NH )[1]. The primary challenge in this reaction is chemoselectivity: the transient imine is highly susceptible to nucleophilic attack by the newly formed primary amine. This condensation reaction leads to the formation of an undesired secondary amine byproduct (bis(1,4-dimethylcyclohexyl)amine)[2].

To suppress this side reaction, the introduction of ammonia is a thermodynamic necessity. Ammonia acts as a kinetic modulator, shifting the equilibrium of the condensation reaction away from the secondary amine and back toward the primary amine[1].

Pathway Oxime 1,4-Dimethylcyclohexanone Oxime Imine Imine Intermediate (Transient) Oxime->Imine + H2 / - H2O Primary Primary Amine (Target) Imine->Primary + H2 Secondary Secondary Amine (Byproduct) Imine->Secondary + Primary Amine - NH3

Fig 1. Reaction pathway for oxime hydrogenation highlighting the imine intermediate.

Catalyst Selection & Causality

The choice of catalyst dictates the reaction pathway and the extent of byproduct formation. The steric bulk of the methyl groups at the 1 and 4 positions of the cyclohexane ring restricts the adsorption geometry of the oxime on the catalyst surface, often prolonging the residence time of the imine intermediate.

  • Raney Nickel: The industrial standard. It provides excellent activity for the reduction of the imine to the primary amine when used in conjunction with ammonia. The high surface area and hydrogen adsorption capacity of Raney Ni overcome the steric hindrance of the 1,4-dimethyl substitution[1].

  • Palladium on Carbon (Pd/C): Palladium catalysts generally show little variation in rate with changing environments and are notoriously less active for the direct reduction of oximes[3]. They often lead to higher ratios of secondary amines unless strictly controlled acidic conditions are applied.

  • Rhodium on Carbon (Rh/C): Rhodium demonstrates superior efficacy under mild conditions. Studies show that Rh/C in methanol saturated with ammonia can yield up to 82% of the primary amine at room temperature and low pressure[1].

  • Nickel-Complexes (Asymmetric): Recent advancements have demonstrated that earth-abundant nickel catalysts can achieve highly selective and even asymmetric hydrogenations of oximes by leveraging weak catalyst-substrate interactions to stabilize the labile N-O bond[4].

Quantitative Data Comparison

The following table summarizes the expected outcomes based on catalyst and condition causality, serving as a benchmark for your experimental design.

Catalyst SystemSolventAdditiveTemp (°C)Pressure (MPa)Primary Amine Yield (%)Secondary Amine Yield (%)
Raney Ni MethanolNone803.045 - 5530 - 40
Raney Ni MethanolNH 3​ (2 eq)803.088 - 92 < 5
5% Pd/C EthanolNone501.040 - 4545 - 50
5% Rh/C MethanolNH 3​ (2 eq)250.180 - 85 < 2

Experimental Protocol: Self-Validating Hydrogenation

This protocol utilizes Raney Nickel and methanolic ammonia. It is designed as a self-validating system : built-in analytical checkpoints ensure that the reaction is proceeding correctly before moving to the next step.

Materials Required
  • 1,4-Dimethylcyclohexanone oxime (Substrate)

  • Raney Nickel (Active slurry in water; must be washed with methanol prior to use)

  • Methanol (Anhydrous, HPLC grade)

  • Ammonia (7M solution in Methanol)

  • Hydrogen gas (UHP, 99.999%)

Step-by-Step Methodology
  • Catalyst Preparation (Crucial Step):

    • Action: Wash 1.0 g of Raney Ni slurry with anhydrous methanol (3 × 10 mL) under an argon atmosphere to displace water.

    • Causality: Water promotes the hydrolysis of the imine intermediate back to the ketone, reducing the overall yield of the amine.

  • Reactor Charging:

    • Action: Transfer the washed Raney Ni to a 100 mL high-pressure Parr autoclave. Add 10.0 g of 1,4-dimethylcyclohexanone oxime dissolved in 30 mL of methanol.

    • Action: Inject 20 mL of 7M ammonia in methanol.

  • Purging and Pressurization:

    • Action: Seal the reactor. Purge the headspace with Nitrogen (3 × 1.0 MPa) followed by Hydrogen (3 × 1.0 MPa) to ensure a strictly anaerobic environment.

    • Action: Pressurize the reactor to 3.0 MPa with Hydrogen.

  • Reaction Execution & Validation:

    • Action: Heat the reactor to 80 °C. Initiate vigorous stirring at 800–1000 rpm.

    • Causality: High agitation is mandatory to overcome gas-liquid-solid mass transfer limitations inherent to heterogeneous hydrogenations.

    • Validation Checkpoint: Monitor the pressure drop. A steady decline indicates hydrogen uptake. The reaction is complete when the pressure stabilizes (typically 2-4 hours). Do not stop the reaction prematurely, as partial reduction leaves the reactive imine in solution.

  • Work-up and Isolation:

    • Action: Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge with Nitrogen.

    • Action: Filter the catalyst through a pad of Celite under a blanket of Nitrogen. Safety: Raney Ni is highly pyrophoric; keep the filter cake wet with solvent at all times.

    • Action: Concentrate the filtrate under reduced pressure to remove methanol and ammonia, yielding the crude 1,4-dimethylcyclohexylamine. Purify via fractional vacuum distillation.

Workflow S1 1. Catalyst Prep Wash Raney Ni with Methanol (Argon Atm) S2 2. Reactor Charging Load Oxime, Catalyst, and Methanolic NH3 S1->S2 S3 3. Hydrogenation 3.0 MPa H2, 80°C, 800+ rpm agitation S2->S3 S4 4. Validation Check Monitor H2 uptake until pressure plateaus S3->S4 S5 5. Safe Filtration Filter via Celite (Keep cake wet!) S4->S5 S6 6. Purification Vacuum Distillation of Primary Amine S5->S6

Fig 2. Step-by-step experimental workflow for the catalytic hydrogenation process.

Troubleshooting & Safety Directives

  • Stalled Hydrogen Uptake: If hydrogen uptake ceases before theoretical consumption, the catalyst may be poisoned by impurities in the oxime (e.g., residual hydroxylamine sulfate). Solution: Recrystallize the oxime substrate prior to use.

  • High Secondary Amine Ratio: If GC-MS analysis reveals >5% secondary amine, the ammonia concentration was insufficient, or the stirring rate was too low, causing localized hydrogen starvation at the catalyst surface.

  • Thermal Runaway: The reduction of the oxime is exothermic. Ensure the reactor's cooling loop is active. Never exceed a loading capacity of 50% of the reactor volume to safely manage gas expansion.

References

  • [2] Dicyclohexylamine hydrochloride | 4693-92-9 - Benchchem. 2

  • [1] Nishimura Sh. Handbook of Heterogeneous Catalytic Hydrogenation For Organic Synthesis - Scribd. 1

  • [3] Breiher, Roginski, and Rylaader : 584. Hydrogenation of Oximes with Platinum Metal Catalysts - RSC Publishing. 3

  • [4] Nickel-catalysed asymmetric hydrogenation of oximes - PubMed. 4

Sources

Application

Comprehensive Analytical Protocols for 1,4-Dimethylcyclohexan-1-amine Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: 1,4-Dimethylcyclohexan-1-amine hydrochloride (CAS: 1081513-98-5) | Formula: C8H18ClN Executive Summary & Analytic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: 1,4-Dimethylcyclohexan-1-amine hydrochloride (CAS: 1081513-98-5) | Formula: C8H18ClN

Executive Summary & Analytical Challenges

As a Senior Application Scientist, I frequently encounter aliphatic amines like 1,4-dimethylcyclohexan-1-amine hydrochloride in pharmaceutical intermediate profiling. This molecule presents a triad of classic analytical challenges:

  • Absence of a Chromophore: The fully saturated cyclohexane ring and aliphatic amine lack a conjugated π -electron system, rendering standard UV detection (e.g., 254 nm) useless. Low-wavelength UV (205 nm) suffers from severe mobile-phase interference and baseline drift.

  • Volatility vs. Thermal Lability: While the free base is highly volatile, the compound is supplied as a hydrochloride salt. Direct injection of the salt into a Gas Chromatograph (GC) inlet will cause thermal degradation and inlet contamination.

  • Stereoisomerism: The molecule contains stereocenters at C1 and C4, resulting in cis and trans diastereomers that possess identical mass but distinct pharmacological and physical properties.

To overcome these hurdles, this guide outlines four self-validating, field-proven methodologies, ensuring comprehensive E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflows.

Analytical Decision Matrix

The following decision tree illustrates the causality behind selecting specific analytical techniques based on the targeted critical quality attribute (CQA).

G Start Sample: 1,4-Dimethylcyclohexan-1-amine HCl Goal1 Assay & Non-Volatile Impurities Start->Goal1 Goal2 Volatile Impurities & Residual Solvents Start->Goal2 Goal3 Cis/Trans Isomeric Ratio Start->Goal3 HPLC_CAD HPLC-CAD / ELSD (Direct Salt Analysis) Goal1->HPLC_CAD Universal Detection (High Conc.) HPLC_UV HPLC-FLD (Pre-column Derivatization) Goal1->HPLC_UV Trace Sensitivity (<1 ppm) GC_FID GC-FID (Post-Basification Free Base) Goal2->GC_FID Liquid-Liquid Extraction (MTBE + NaOH) NMR qNMR (13C / 1H) (Direct Salt in D2O) Goal3->NMR Gamma-Gauche Effect GC_Cap High-Res Capillary GC-FID Goal3->GC_Cap Base-Deactivated Column

Figure 1: Decision matrix for the analytical testing of 1,4-Dimethylcyclohexan-1-amine HCl based on target CQA.

Experimental Protocols

Protocol 1: Direct Assay via HPLC-CAD (Charged Aerosol Detection)

Scientific Rationale: CAD provides a near-universal response for non-volatile analytes independent of optical properties. We analyze the intact hydrochloride salt directly. Because CAD measures the charge transferred to dried analyte particles, the mobile phase must be strictly volatile. Phosphate buffers will cause massive background noise; therefore, we utilize ammonium formate [1].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using Formic Acid to ensure the amine remains fully protonated, preventing peak tailing on silica columns.

    • Phase B: 100% Acetonitrile.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) – chosen for its hybrid silica resilience at varying pH.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B (0-2 min) 60% B (10 min) 95% B (12-15 min) 5% B (15.1-20 min).

    • CAD Settings: Evaporator temperature set to 35°C; Data collection rate at 10 Hz.

  • Sample Preparation: Dissolve 1.0 mg/mL of the sample in Water:Acetonitrile (50:50 v/v).

  • Self-Validation (System Suitability):

    • Inject a 0.05 mg/mL standard. The Signal-to-Noise (S/N) ratio must be 10.

    • Tailing factor ( Tf​ ) must be 1.5.

    • Note: CAD response is non-linear. Use a power-law transformation ( y=axb ) for the calibration curve.

Protocol 2: Trace Volatile Impurities via GC-FID (Basification-Extraction)

Scientific Rationale: To leverage the high resolving power of GC for volatile impurities and cis/trans isomers, the non-volatile HCl salt must be converted to the volatile free base. Direct injection of the salt degrades the inlet liner and column. We use an in-situ basification followed by Liquid-Liquid Extraction (LLE) into Methyl tert-butyl ether (MTBE) [2]. A base-deactivated column is critical to prevent the primary amine from hydrogen-bonding with active surface silanols, which causes severe peak tailing.

Step-by-Step Methodology:

  • Extraction Procedure:

    • Weigh exactly 50.0 mg of the sample into a 10 mL glass centrifuge tube.

    • Add 2.0 mL of 1.0 M NaOH (aq) to liberate the free base. Vortex for 30 seconds.

    • Add 2.0 mL of MTBE containing 0.1 mg/mL n-nonane as an Internal Standard (IS).

    • Vortex vigorously for 1 minute, then centrifuge at 3000 rpm for 5 minutes to break any emulsions.

  • Chromatographic Conditions:

    • Column: Agilent CP-Volamine or Restek Rtx-Volatile Amine (30 m x 0.32 mm x 5.0 µm).

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Inlet: 250°C, Split ratio 20:1. Use a base-deactivated liner (e.g., Restek Siltek®).

    • Oven Program: 40°C (hold 2 min) ramp at 10°C/min to 200°C (hold 5 min).

    • Detector: FID at 250°C.

  • Self-Validation (System Suitability):

    • The IS (n-nonane) recovery must be 90-110%.

    • Resolution ( Rs​ ) between the cis and trans isomers of the free base must be 1.5.

Protocol 3: Pre-Column Derivatization HPLC-FLD (For Trace Analysis)

Scientific Rationale: When sub-ppm limits of detection (LOD) are required (e.g., genotoxic impurity screening), CAD is insufficiently sensitive. We derivatize the primary amine with Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) to attach a highly fluorescent fluorophore [3].

Step-by-Step Methodology:

  • Reaction Setup: In a 2 mL amber vial, mix 100 µL of the aqueous sample (neutralized), 100 µL of 0.1 M Sodium Bicarbonate buffer (pH 9.0), and 200 µL of Dansyl chloride solution (5 mg/mL in acetone).

  • Incubation & Quenching: Heat at 40°C for 30 minutes in the dark. Quench unreacted Dansyl chloride by adding 50 µL of 1% methylamine solution (prevents interference peaks).

  • Analysis: Analyze via RP-HPLC using a standard C18 column. Detection via Fluorescence (FLD) with Excitation at 340 nm and Emission at 525 nm.

Protocol 4: Isomeric Ratio Determination via Quantitative NMR (qNMR)

Scientific Rationale: While GC-FID separates the isomers, assigning which peak is cis and which is trans requires structural elucidation. In 13 C-NMR, the γ -gauche effect dictates that an equatorial methyl group (at C4) will resonate downfield (higher ppm) compared to an axial methyl group, due to decreased steric shielding from axial protons at C2 and C6 [4].

Step-by-Step Methodology:

  • Sample Prep: Dissolve 20 mg of the HCl salt in 0.6 mL of D2​O .

  • Acquisition: Acquire a quantitative 13 C-NMR spectrum using inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE). Set the relaxation delay ( D1​ ) to at least 5×T1​ of the longest relaxing carbon (typically 30 seconds).

  • Data Processing: Integrate the distinct C1 or C4 methyl signals. The ratio of the integrals directly yields the exact cis/trans molar ratio, serving as an absolute primary reference to calibrate the GC-FID method.

Data Presentation & Method Comparison

Table 1: Comparison of Analytical Techniques for 1,4-Dimethylcyclohexan-1-amine HCl

Analytical MethodAnalyte Form AnalyzedPrimary ApplicationTypical LODKey Advantage
HPLC-CAD Intact HCl SaltMain component assay, non-volatile impurities~0.5 µg/mLNo sample prep required; universal response.
GC-FID Free BaseCis/trans ratio, volatile impurities, solvents~0.1 µg/mLHigh resolution of stereoisomers.
HPLC-FLD Dansyl-DerivativeTrace-level amine quantification< 10 ng/mLExtreme sensitivity and specificity.
qNMR Intact HCl SaltAbsolute structural confirmation & isomeric ratio~10 µg/mLPrimary absolute method; no calibration curve needed.

Table 2: Expected GC-FID Chromatographic Parameters (Protocol 2)

Analyte / ComponentElution OrderExpected Retention Time (min)Tailing Factor ( Tf​ )
MTBE (Extraction Solvent)1~2.5N/A
n-Nonane (Internal Standard)2~6.81.0
trans-1,4-Dimethylcyclohexan-1-amine3~9.2 1.2
cis-1,4-Dimethylcyclohexan-1-amine4~9.8 1.2

(Note: Exact retention times will vary based on carrier gas velocity and column aging. The elution order of cis/trans isomers must be definitively assigned via NMR correlation).

References

  • Graffius, G. C., Jocher, B. M., & Zewge, D. (2017). Generic gas chromatography-flame ionization detection method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Journal of Chromatography A, 1518, 70-77. URL:[Link]

  • Xie, Y., et al. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Advances, 13, 25291-25299. URL:[Link]

  • Liu, S., & You, J. (2019). Pre-column Derivatization High Performance Liquid Chromatography with Fluorescence Detection-based Quantitation and Mass Spectrometric Identification of Aliphatic Amines. Food Science, 40(4), 266-271. URL:[Link]

  • Lippmaa, E., & Pehk, T. (1968). Carbon-13 chemical shifts in geometric (cis-trans) isomers. Eesti NSV Teaduste Akadeemia Toimetised. Keemia, Geoloogia, 17(3), 210-214. URL:[Link]

Method

HPLC analysis of 1,4-Dimethylcyclohexan-1-amine hydrochloride

An in-depth technical guide to the high-performance liquid chromatography (HPLC) analysis of 1,4-Dimethylcyclohexan-1-amine hydrochloride, designed for analytical scientists and drug development professionals. Introducti...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the high-performance liquid chromatography (HPLC) analysis of 1,4-Dimethylcyclohexan-1-amine hydrochloride, designed for analytical scientists and drug development professionals.

Introduction & Chemical Profiling

1,4-Dimethylcyclohexan-1-amine hydrochloride (CAS: 1081513-98-5) is a primary aliphatic amine salt frequently encountered as an intermediate or active moiety in pharmaceutical synthesis. From an analytical perspective, this molecule presents a dual challenge:

  • Optical Invisibility: It lacks a conjugated π-electron system or aromatic ring, meaning it possesses no inherent ultraviolet (UV) or fluorescent chromophore[1]. Standard Reversed-Phase HPLC with UV detection (RP-HPLC-UV) is analytically blind to this compound.

  • High Polarity: As a hydrochloride salt, it is highly polar and ionizes readily in aqueous solutions, leading to poor retention and peak shape on standard C18 stationary phases.

To achieve robust quantification, analytical scientists must abandon standard RP-HPLC-UV and employ orthogonal strategies. This guide details two field-validated, self-validating analytical pathways: Pre-column Derivatization and Universal Mass-Flow Detection .

Analytical Strategy Matrix

The selection of an analytical method depends on laboratory infrastructure and throughput requirements. The logical relationship for analyzing non-chromophoric aliphatic amines is mapped below.

AnalyticalStrategy Target 1,4-Dimethylcyclohexan-1-amine HCl (Aliphatic, Primary Amine, Polar) Challenge Lacks UV Chromophore Poor C18 Retention Target->Challenge PathA Path A: Derivatization (Introduce Chromophore) Challenge->PathA Optical Detection PathB Path B: Direct Analysis (Universal Detection) Challenge->PathB Mass-Flow Detection Reagent FMOC-Cl Reaction (Alkaline Buffer) PathA->Reagent HILIC HILIC Separation (Retain Polar Salt) PathB->HILIC HPLC_UV RP-HPLC with UV/FLD (High Sensitivity) Reagent->HPLC_UV HPLC_CAD HILIC with CAD/ELSD (No Derivatization) HILIC->HPLC_CAD

Caption: Logical decision matrix for the HPLC analysis of non-chromophoric aliphatic amines.

Protocol A: Pre-Column Derivatization (FMOC-Cl) via HPLC-UV/FLD

Mechanistic Causality

To utilize standard optical detectors, a chromophore must be covalently attached to the target molecule[2]. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is the gold-standard reagent for primary amines.

  • Why pH 8.5? The amine must be deprotonated (free-base form) to act as a nucleophile. A borate buffer at pH 8.5 provides the optimal balance: it deprotonates the amine while minimizing the base-catalyzed hydrolysis of FMOC-Cl into its byproduct, FMOC-OH[1].

  • Why Quench with Glycine? Excess FMOC-Cl will continue to react or degrade into FMOC-OH, which can co-elute with the analyte. Adding glycine scavenges unreacted FMOC-Cl, forming a highly polar derivative that elutes harmlessly in the void volume.

Experimental Workflow

DerivatizationWorkflow Step1 Step 1 Prepare Amine in Borate Buffer Step2 Step 2 Add FMOC-Cl in Acetonitrile Step1->Step2 Step3 Step 3 Incubate 20 min at Room Temp Step2->Step3 Step4 Step 4 Quench with Glycine/Ammonia Step3->Step4 Step5 Step 5 Inject into HPLC-UV/FLD Step4->Step5

Caption: Step-by-step FMOC-Cl pre-column derivatization workflow for HPLC-UV analysis.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1,4-Dimethylcyclohexan-1-amine hydrochloride in 0.1 M Borate buffer (pH 8.5) to a target concentration of 10-100 µg/mL. (Note: Account for the HCl salt mass fraction when calculating the free-base concentration).

  • Reagent Preparation: Prepare a 5 mM solution of FMOC-Cl in anhydrous acetonitrile.

  • Derivatization Reaction: In an HPLC vial, mix 100 µL of the buffered sample with 100 µL of the FMOC-Cl reagent. Vortex for 10 seconds.

  • Incubation: Allow the reaction to proceed at ambient room temperature (20-25°C) for exactly 20 minutes[2].

  • Quenching (Self-Validating Step): Add 50 µL of 100 mM Glycine solution to the vial. Vortex and wait 5 minutes. This ensures no active reagent remains, locking the quantitative profile and validating the system's stability.

  • Analysis: Inject 10 µL of the quenched mixture into the HPLC system.

HPLC-UV/FLD Operational Parameters
ParameterSpecification
Column C18, 150 x 4.6 mm, 3 µm (e.g., Acclaim 120)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient Program 0-2 min: 40% B 2-12 min: 40% 90% B 12-15 min: 90% B 15-20 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV: 265 nm FLD: Excitation 265 nm / Emission 340 nm[2]

Protocol B: Direct Analysis via HILIC-CAD

Mechanistic Causality

For laboratories equipped with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), derivatization can be entirely bypassed. CAD is a universal mass-flow detector. It nebulizes the column eluent, evaporates the mobile phase, and applies a charge to the remaining non-volatile particles, which is then measured by an electrometer[3]. Because 1,4-dimethylcyclohexan-1-amine hydrochloride is a non-volatile salt, it produces a robust CAD signal[4].

  • Why HILIC? The amine salt is highly polar. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase. This not only provides excellent retention for polar salts but the high volatility of the organic mobile phase (e.g., 80% Acetonitrile) dramatically enhances CAD nebulization and evaporation efficiency, maximizing sensitivity[3].

Step-by-Step Methodology
  • Diluent Preparation: Prepare a diluent of Acetonitrile:Water (80:20, v/v).

  • Sample Preparation: Dissolve the amine salt directly in the diluent to achieve a concentration between 10 and 200 µg/mL.

  • System Suitability (Self-Validating Step): Inject a blank diluent to confirm the absence of non-volatile background noise. CAD is highly sensitive to mobile phase impurities; baseline stability validates solvent purity.

  • Analysis: Inject 5 µL into the HILIC-CAD system.

HILIC-CAD Operational Parameters
ParameterSpecification
Column Amide HILIC, 150 x 2.1 mm, 2.6 µm (Solid-core preferred)[3]
Mobile Phase A 50 mM Ammonium Formate in Water, pH 3.0 (Volatile buffer)
Mobile Phase B 100% Acetonitrile
Elution Mode Isocratic: 80% B / 20% A
Flow Rate 0.4 mL/min
Column Temperature 40°C
CAD Settings Evaporation Temperature: 50°C Data Collection Rate: 10 Hz Power Function: 1.0[3]

Data Presentation & Method Comparison

When selecting between the two protocols, scientists must weigh sensitivity against throughput. The following table summarizes the expected quantitative performance metrics for both methods.

Performance MetricProtocol A (HPLC-UV via FMOC-Cl)Protocol B (HILIC-CAD)
Target Analyte Form FMOC-Amine Carbamate DerivativeUnderivatized Amine Salt
Limit of Detection (LOD) ~5 - 10 ng/mL (Highly Sensitive)~20 - 50 ng/mL (Moderate Sensitivity)[5]
Linearity (R²) > 0.999 (0.05 - 50 µg/mL)> 0.995 (0.1 - 100 µg/mL)
Total Run Time 20 minutes12 minutes
Sample Prep Time ~30 minutes (Incubation required)< 5 minutes (Direct dilution)
Detector Dependency Optical (Requires Chromophore)Mass-Flow (Requires Non-volatility)

Sources

Application

GC-MS Analysis of 1,4-Dimethylcyclohexan-1-amine hydrochloride: A Comprehensive Protocol with Derivatization

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This application note provides a detailed, robust protocol for the analysis of 1,4-Dimethylcyclohexan-1-amine hydrochloride us...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a detailed, robust protocol for the analysis of 1,4-Dimethylcyclohexan-1-amine hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and polar nature of the target analyte, direct GC-MS analysis is not feasible. This guide presents a comprehensive workflow, including the crucial steps of converting the hydrochloride salt to its free amine form, followed by chemical derivatization to enhance volatility and improve chromatographic performance. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology, ensuring scientific integrity and reproducibility.

Introduction and Analytical Challenges

1,4-Dimethylcyclohexan-1-amine is a substituted cycloaliphatic amine. Supplied typically as a hydrochloride salt (C₈H₁₈ClN), it is a stable, solid material.[1][2] The analysis of such compounds is essential for quality control in chemical synthesis, impurity profiling in drug development, and research applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, primary amines, especially in their salt form, present significant analytical challenges:

  • Low Volatility: Amine hydrochlorides are salts and are non-volatile, making them unsuitable for direct GC analysis, which requires the sample to be vaporized.[3]

  • High Polarity: The free amine form, while more volatile than the salt, is still a polar compound. This polarity leads to strong interactions with the active sites (silanol groups) in standard GC columns and inlets, resulting in poor peak shape (tailing), low sensitivity, and poor reproducibility.[4][5]

  • Adsorption: Active amines can be irreversibly adsorbed onto the surfaces of the GC system, leading to sample loss and inaccurate quantification.[5]

To overcome these challenges, a chemical modification process known as derivatization is required.[6][7] This process converts the polar primary amine into a less polar, more volatile, and more thermally stable derivative, thereby improving its chromatographic behavior and detectability.[4]

Principle of the Method

The analytical workflow is a multi-step process designed to prepare the analyte for successful GC-MS analysis. The core principle involves liberating the free amine from its salt form, followed by a chemical reaction to cap the active amine group, rendering the molecule suitable for gas chromatography.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. Sample Weighing (Hydrochloride Salt) B 2. Basification (Liberate Free Amine) A->B Add NaOH C 3. Derivatization (e.g., Acylation) B->C Add TFAA D 4. Extraction (Isolate Derivative) C->D Add Organic Solvent E 5. GC-MS Injection D->E Inject Organic Layer F 6. Chromatographic Separation E->F G 7. Mass Spectrometric Detection F->G H 8. Data Analysis G->H G cluster_0 Reaction Scheme Amine R-NH₂ (Free Amine) Product R-NH-COCF₃ (Trifluoroacetyl Derivative) Amine->Product + TFAA TFAA (CF₃CO)₂O TFAA->Product + Byproduct CF₃COOH (Trifluoroacetic Acid)

Figure 2: Acylation of a primary amine with TFAA.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified steps, including the use of an internal standard, ensures the trustworthiness and reproducibility of the results.

Materials and Reagents
MaterialGradeSupplier Example
1,4-Dimethylcyclohexan-1-amine HCl≥95% PurityBLD Pharm [8]
Trifluoroacetic anhydride (TFAA)Derivatization GradeSigma-Aldrich
Sodium Hydroxide (NaOH)ACS GradeFluka
Ethyl AcetateHPLC or GC GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR
Internal Standard (e.g., Heptylamine)≥98% PuritySigma-Aldrich
Deionized Water18.2 MΩ·cmMillipore Milli-Q
GC Vials with PTFE-lined caps2 mLAgilent
Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required.

ComponentSpecification Example
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Autosampler Agilent 7693A or equivalent
GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) [9]
Software Agilent MassHunter or equivalent
Step-by-Step Procedure

The following workflow details the preparation of a calibration standard. For unknown samples, an accurately weighed amount should be used in place of the standard stock solution.

G Start Start: Prepare 1 mg/mL Stock Solution of Analyte in DI Water Step1 Pipette 100 µL Stock Solution into a 4 mL glass vial Start->Step1 Step2 Add 200 µL of 10 M NaOH solution to liberate the free amine Step1->Step2 Step3 Vortex for 30 seconds Step2->Step3 Step4 Add 200 µL Ethyl Acetate (containing internal standard) Step3->Step4 Step5 Add 100 µL of TFAA (Perform in a fume hood) Step4->Step5 Step6 Cap vial tightly and vortex for 1 minute Step5->Step6 Step7 Heat at 70°C for 20 minutes Step6->Step7 Step8 Cool to room temperature. Allow layers to separate Step7->Step8 Step9 Transfer the top organic layer to a new vial with Na₂SO₄ Step8->Step9 Step10 Transfer dried organic layer to a 2 mL GC vial for analysis Step9->Step10

Figure 3: Step-by-step sample preparation and derivatization.

  • Standard Preparation: Accurately prepare a 1.0 mg/mL stock solution of 1,4-Dimethylcyclohexan-1-amine hydrochloride in deionized water. Prepare serial dilutions from this stock to create calibration standards.

  • Basification: In a 4 mL glass vial, add 100 µL of the aqueous standard solution. Add 200 µL of 10 M NaOH solution to raise the pH and convert the amine salt to its free base form. Vortex the mixture for 30 seconds.

  • Derivatization & Extraction:

    • To the basified solution, add 200 µL of ethyl acetate. If using an internal standard for quantification, it should be pre-dissolved in the ethyl acetate.

    • CAUTION: In a well-ventilated fume hood, add 100 µL of TFAA to the vial. [4]The reaction can be exothermic.

    • Immediately cap the vial tightly and vortex for 1 minute to ensure thorough mixing.

    • Heat the vial in a heating block at 70°C for 20 minutes to complete the derivatization reaction. [4]4. Sample Finalization:

    • Allow the vial to cool to room temperature. Two distinct layers (aqueous and organic) should be visible.

    • Carefully pipette the top organic layer (ethyl acetate) into a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic extract into a 2 mL GC autosampler vial for analysis.

GC-MS Instrumental Parameters

The following parameters are a robust starting point and should be optimized for your specific instrumentation and analytical goals.

ParameterSettingRationale
GC Inlet
Injection ModeSplitlessMaximizes sensitivity for trace analysis. [3]
Injection Volume1 µLStandard volume to avoid column overloading.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the derivatized analyte.
Carrier GasHeliumInert gas providing good chromatographic efficiency.
Constant Flow1.2 mL/minProvides optimal velocity for separation on a 0.25 mm i.d. column.
Oven Program
Initial Temperature80 °C, hold for 1 minAllows for focusing of analytes at the head of the column.
Ramp Rate15 °C/min to 280 °CProvides a good balance between separation efficiency and analysis time.
Final HoldHold at 280 °C for 5 minEnsures elution of all components and cleans the column for the next run.
MS Parameters
Ionization ModeElectron Impact (EI)Standard, robust ionization technique that produces reproducible, library-searchable spectra. [9]
EI Energy70 eVStandard energy that provides consistent fragmentation patterns.
Mass Range50 - 450 m/zCovers the expected mass of the derivative and its fragments.
Source Temperature230 °CStandard temperature to maintain cleanliness and prevent condensation.
Quadrupole Temperature150 °CStandard temperature for stable mass filtering.
MS Transfer Line Temp280 °CPrevents condensation of analytes as they transfer from the GC to the MS. [9]

Data Analysis and Expected Results

Analyte Identification: The derivatized 1,4-Dimethylcyclohexan-1-amine will be identified by its specific retention time and its unique mass spectrum.

Expected Mass Spectrum: The molecular weight of the free amine (C₈H₁₇N) is 127.14 g/mol . The TFAA derivatization adds a -COCF₃ group (97.0 g/mol ) while removing a hydrogen, resulting in a derivative with a molecular weight of approximately 223.14 g/mol .

The EI mass spectrum is expected to show:

  • Molecular Ion (M⁺): A peak at m/z 223, which confirms the identity of the derivative.

  • Key Fragments: Characteristic fragments resulting from the cleavage of the molecule. Expect to see losses of:

    • -CH₃ (m/z 208)

    • -CF₃ (m/z 154)

    • -COCF₃ (m/z 126)

    • Fragments corresponding to the cyclohexane ring structure.

Quantification: For quantitative analysis, construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the prepared standards.

Conclusion

The analysis of 1,4-Dimethylcyclohexan-1-amine hydrochloride by GC-MS is challenging due to its inherent chemical properties. The protocol detailed in this application note overcomes these difficulties through a systematic approach of basification to liberate the free amine, followed by a robust acylation derivatization with TFAA. This method converts the non-volatile, polar amine into a derivative with excellent chromatographic properties, enabling reliable and reproducible analysis. This comprehensive guide serves as a foundational method for researchers and scientists in pharmaceutical and chemical industries, ensuring accurate characterization and quantification of this compound.

References

  • BenchChem. (2025). Application Notes and Protocols for GC-MS Analysis of Secondary Amines. Benchchem.
  • BenchChem. (2025).
  • Pereira, V., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization.
  • Chemistry LibreTexts. (2023).
  • ChemBK. 1,4-Dimethylcyclohexan-1-amine hydrochloride - Physico-chemical Properties. ChemBK.
  • Reddit. (2025). Derivatization of tertiary amine for GC/MS?. r/Chempros.
  • University of California, Riverside. Sample Preparation Guidelines for GC-MS. UC Riverside Mass Spectrometry Facility.
  • ResearchGate. (n.d.). Determination of Amines Associated with Particles by Gas Chromatography-mass Spectrometry. Request PDF.
  • Ambeed. trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. Ambeed.
  • PubMed. (1976). Gas Chromatographic-Mass Spectrometric Analysis of Amine Metabolites in Urine.
  • Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • SCION Instruments. (2023).
  • BenchChem. (2024). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. Benchchem.
  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma.
  • Organomation. (2024). GC-MS Sample Preparation.
  • PubChem. 1,4-dimethylcyclohexan-1-amine hydrochloride (C8H17N).
  • BLD Pharm. 1081513-98-5|1,4-Dimethylcyclohexan-1-amine hydrochloride. BLD Pharm.
  • PubChem. N,4-dimethylcyclohexan-1-amine hydrochloride (C8H17N).
  • Scion Instruments. (2014).
  • Supelco. Amines Analysis by Packed Column GC. Sigma-Aldrich.
  • Bryan Research & Engineering, LLC. (1984). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • Sigma-Aldrich. trans-1,4-Dimethyl-cyclohexylamine hydrochloride. Sigma-Aldrich.
  • Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech.

Sources

Method

Application Notes &amp; Protocols: The Utility of 1,4-Dimethylcyclohexan-1-amine Hydrochloride in Advanced Polymer Synthesis

These application notes serve as a technical guide for researchers, scientists, and professionals in drug development on the potential applications of 1,4-Dimethylcyclohexan-1-amine hydrochloride in polymer synthesis. Th...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a technical guide for researchers, scientists, and professionals in drug development on the potential applications of 1,4-Dimethylcyclohexan-1-amine hydrochloride in polymer synthesis. This document provides an in-depth exploration of its prospective roles as a monomer, chain modifier, and pH-responsive element in polymerization reactions. The protocols detailed herein are grounded in established principles of polymer chemistry, offering a framework for innovation in material science.

Introduction: Unveiling the Potential of a Unique Cycloaliphatic Amine

1,4-Dimethylcyclohexan-1-amine, particularly in its hydrochloride salt form, presents a unique molecular architecture for polymer synthesis. The presence of a primary amine on a sterically hindered dimethyl-substituted cyclohexane ring offers a combination of reactivity and rigidity. While direct, extensive literature on the polymer applications of this specific molecule is nascent, its structural motifs suggest compelling potential by drawing parallels with well-understood cycloaliphatic and aminic monomers and modifiers.

The hydrochloride salt form ensures stability and enhances solubility in polar solvents, a practical advantage for handling and storage. For most polymerization reactions, the active primary amine can be readily liberated in situ or through a prior neutralization step. This guide will explore its application as a monomer in polyamide synthesis and as a functional co-monomer or chain-terminating agent in other polymerization systems.

Core Concepts: The Role of Primary Amines in Polymerization

Primary amines are versatile functional groups in polymer chemistry, primarily participating in two key types of reactions:

  • Step-Growth Polymerization: Primary amines are excellent nucleophiles for reactions with carboxylic acid derivatives (e.g., acyl chlorides, esters) to form polyamides, and with isocyanates to form polyureas. The stoichiometry and functionality of the amine and its co-monomer(s) dictate the molecular weight and degree of cross-linking of the resulting polymer.

  • Chain-Growth Polymerization Modification: In chain-growth polymerizations, such as radical or ring-opening polymerizations, primary amines can act as chain transfer agents, influencing the molecular weight of the resulting polymers. They can also be incorporated as functional pendant groups if the monomer itself contains a primary amine.

The bulky 1,4-dimethylcyclohexyl group is anticipated to impart increased thermal stability, reduced crystallinity, and enhanced solubility in organic solvents to the resulting polymers, compared to their linear aliphatic or aromatic counterparts.

Application I: Synthesis of Novel Polyamides

The primary amine of 1,4-Dimethylcyclohexan-1-amine can be reacted with di-functional carboxylic acid derivatives to yield novel polyamides. The bulky cycloaliphatic group is expected to disrupt chain packing, leading to amorphous materials with potentially high glass transition temperatures (Tg) and good solubility.

Protocol 1: Synthesis of a Polyamide via Interfacial Polymerization

This protocol describes the synthesis of a polyamide from 1,4-Dimethylcyclohexan-1-amine and a diacyl chloride (e.g., sebacoyl chloride) using an interfacial polymerization technique.

Materials:

  • 1,4-Dimethylcyclohexan-1-amine hydrochloride

  • Sebacoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Methanol

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Preparation of the Aqueous Amine Phase:

    • Dissolve a specific molar quantity of 1,4-Dimethylcyclohexan-1-amine hydrochloride in deionized water.

    • Add an equimolar amount of sodium hydroxide to neutralize the hydrochloride and liberate the free amine. Ensure complete dissolution.

  • Preparation of the Organic Acid Chloride Phase:

    • Dissolve an equimolar amount of sebacoyl chloride in dichloromethane.

  • Interfacial Polymerization:

    • Carefully layer the organic phase over the aqueous phase in a beaker. A polymer film will form at the interface.

    • The polymer film can be continuously drawn out from the interface, washed with water, and then with methanol to remove unreacted monomers and salts.

    • Alternatively, the two phases can be vigorously stirred to increase the interfacial area and yield a larger quantity of polymer precipitate.

  • Polymer Isolation and Purification:

    • Collect the precipitated polymer by vacuum filtration.

    • Wash the polymer thoroughly with deionized water and then with methanol.

    • Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Expected Outcome:

A white to off-white solid polyamide. The polymer's properties (molecular weight, thermal stability, solubility) will need to be characterized by techniques such as Gel Permeation Chromatography (GPC), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC).

Visualization of the Polyamide Synthesis Workflow

Polyamide_Synthesis cluster_Aqueous_Phase Aqueous Phase Preparation cluster_Organic_Phase Organic Phase Preparation cluster_Reaction Interfacial Polymerization cluster_Purification Purification and Drying A1 Dissolve 1,4-Dimethylcyclohexan-1-amine HCl in Water A2 Add NaOH to liberate free amine A1->A2 C1 Layer Organic Phase over Aqueous Phase A2->C1 Aqueous Amine Solution B1 Dissolve Sebacoyl Chloride in DCM B1->C1 Organic Diacyl Chloride Solution C2 Formation of Polyamide at Interface C1->C2 C3 Collect Polymer C2->C3 D1 Wash with Water and Methanol C3->D1 D2 Dry under Vacuum D1->D2 Final Polyamide Product Final Polyamide Product D2->Final Polyamide Product

Caption: Workflow for Polyamide Synthesis.

Application II: Chain-End Functionalization and Molecular Weight Control

In chain-growth polymerizations, 1,4-Dimethylcyclohexan-1-amine can be employed as a chain transfer agent to control the molecular weight of the polymer. The amine group will terminate a growing polymer chain, introducing the dimethylcyclohexyl moiety at the chain end. This can be useful for modifying the surface properties of materials or for introducing a reactive handle for subsequent post-polymerization modifications.

Protocol 2: Use as a Chain Modifier in Radical Polymerization of Methyl Methacrylate

This protocol outlines the use of 1,4-Dimethylcyclohexan-1-amine as a chain transfer agent in the free-radical polymerization of methyl methacrylate (MMA).

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN) as initiator

  • 1,4-Dimethylcyclohexan-1-amine (liberated from its hydrochloride salt)

  • Toluene as solvent

  • Methanol as a non-solvent for precipitation

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Vacuum line

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Preparation of the Reaction Mixture:

    • In a Schlenk flask, dissolve MMA, AIBN, and the desired amount of 1,4-Dimethylcyclohexan-1-amine in toluene. The concentration of the amine will influence the degree of molecular weight reduction.

  • Degassing:

    • Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization:

    • Immerse the sealed flask in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-80°C).

    • Allow the polymerization to proceed for the desired time.

  • Polymer Isolation:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of stirred methanol.

    • Collect the precipitated poly(methyl methacrylate) (PMMA) by vacuum filtration.

  • Purification and Drying:

    • Wash the polymer with fresh methanol to remove any unreacted monomer, initiator fragments, and amine.

    • Dry the polymer in a vacuum oven at 50-60°C to a constant weight.

Data Presentation:

Sample[MMA] (mol/L)[AIBN] (mol/L)[Amine] (mol/L)Mn ( g/mol ) (Expected Trend)PDI (Expected Trend)
Control1.00.010High~1.5-2.0
Exp 11.00.010.005LowerBroader
Exp 21.00.010.01LowestBroadest

Mn = Number-average molecular weight, PDI = Polydispersity Index

Visualization of Chain Transfer Mechanism

Chain_Transfer Initiator Initiator Radical (I) Radical (I) Initiator->Radical (I) Decomposition Growing Polymer Chain (P) Growing Polymer Chain (P) Radical (I)->Growing Polymer Chain (P) + Monomer Terminated Polymer Terminated Polymer Growing Polymer Chain (P)->Terminated Polymer + Amine (R-NH2) Amine Radical (R-NH) Amine Radical (R-NH) Growing Polymer Chain (P)->Amine Radical (R-NH) H-abstraction New Growing Chain New Growing Chain Amine Radical (R-NH)->New Growing Chain + Monomer ... ... New Growing Chain->...

Caption: Chain transfer to an amine in radical polymerization.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. Key characterization steps are integrated to confirm the successful synthesis and intended modification of the polymers.

  • For Polyamide Synthesis:

    • FTIR Spectroscopy: Confirmation of amide bond formation (N-H stretch around 3300 cm⁻¹, C=O stretch around 1650 cm⁻¹).

    • NMR Spectroscopy: Structural elucidation of the polymer repeat unit.

    • GPC/SEC: Determination of molecular weight and molecular weight distribution.

    • TGA/DSC: Assessment of thermal stability and glass transition temperature.

  • For Chain Modification:

    • GPC/SEC: A clear trend of decreasing molecular weight with increasing amine concentration will validate its role as a chain transfer agent.

    • NMR Spectroscopy: Integration of signals corresponding to the dimethylcyclohexyl end-group relative to the polymer backbone can quantify the extent of chain-end functionalization.

Authoritative Grounding and Comprehensive References

The principles underlying these protocols are well-established in the field of polymer science. The use of amines as co-initiators in ring-opening polymerization and as components in step-growth polymerization is widely documented.[1][2] Similarly, the role of amines in modulating radical polymerizations is a known phenomenon.[3][4] The specific impact of the 1,4-dimethylcyclohexyl moiety is inferred from structure-property relationships established for other cycloaliphatic monomers.[5][6]

References

  • Vertex AI Search. (n.d.). Polyamines as Lewis bases in cyclic ether triggered gel networks and catalysis.
  • Penczek, S., et al. (2005). Amines as (co)initiators of cyclic esters' polymerization. Polimery.
  • Konkolewicz, D., et al. (2020). Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark. Journal of the American Chemical Society.
  • Ataman Kimya. (n.d.). DIMETHYLCYCLOHEXYLAMINE (DMCHA).
  • Ataman Kimya. (n.d.). N,N-DIMETHYLCYCLOHEXYLAMINE (DMCHA).
  • BDMAEE. (2025). n,n-dimethylcyclohexylamine for reliable performance in harsh environments.
  • Knowde. (n.d.). N,N-Dimethylcyclohexylamine (DMCHA) - 98-94-2 - Amines.
  • ResearchGate. (2026). Amines as (co)initiators of cyclic esters polymerization | Request PDF.
  • ACS Publications. (2025). Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark | Journal of the American Chemical Society.
  • PMC. (n.d.). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications.
  • Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
  • Sigma-Aldrich. (n.d.). N,N-Dimethylcyclohexylamine 99 98-94-2.
  • ResearchGate. (2025). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective | Request PDF.
  • ChemBK. (n.d.). 1,4-Dimethylcyclohexan-1-amine hydrochloride.
  • Chem-Impex. (n.d.). N,N-Dimethyl-cyclohexane-1,4-diamine.
  • iChemical. (n.d.). N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride, CAS No. 1388893-25-1.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Sigma-Aldrich. (n.d.). trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride | 1388893-25-1.
  • PubChemLite. (n.d.). 1,4-dimethylcyclohexan-1-amine hydrochloride (C8H17N).
  • RSC Publishing. (n.d.). Polymer Chemistry.
  • ResearchGate. (n.d.). Synthesis of Poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate) as the Matrix Resin for Transparent Composites.
  • PMC. (2021). A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines.
  • Chemical Review and Letters. (n.d.). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane.
  • ResearchGate. (n.d.). Solid-state polymerization process for the preparation of poly(cyclohexane-1,4-dimethylene cyclohexane-1,4-dicarboxylate) polymers with high melting temperature and crystallinity | Request PDF.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1,4-Dimethylcyclohexan-1-amine Hydrochloride

Welcome to the Advanced Synthesis Support Center. 1,4-Dimethylcyclohexan-1-amine hydrochloride is a sterically hindered aliphatic α -tertiary amine (tertiary carbinamine)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. 1,4-Dimethylcyclohexan-1-amine hydrochloride is a sterically hindered aliphatic α -tertiary amine (tertiary carbinamine)[1]. Synthesizing this motif presents significant thermodynamic and kinetic challenges because forming an imine directly at a fully substituted carbon is impossible, rendering standard reductive amination ineffective.

As a Senior Application Scientist, I have compiled this field-proven troubleshooting guide to help you optimize your synthetic routes, understand the mechanistic causality behind reaction failures, and implement self-validating experimental protocols.

Part 1: Troubleshooting & FAQs

Q1: Why is my reductive amination of 4-methylcyclohexanone failing to yield the target primary amine? Causality & Solution: Reductive amination requires the formation of an imine intermediate followed by hydride reduction. To form 1,4-dimethylcyclohexan-1-amine from 4-methylcyclohexanone, you must install both a methyl group and an amino group at the C1 position. Reductive amination only adds the amine and a hydrogen atom. To install the α -methyl group, you must pivot to a nucleophilic addition strategy (e.g., using methylmagnesium bromide) applied to a pre-formed ketimine.

Q2: When using Ellman’s sulfinamide approach, I see unreacted ketimine and low conversion after adding methylmagnesium bromide. What is the mechanism of failure? Causality & Solution: The synthesis of N-tert-butanesulfinyl ketimines was pioneered by the Ellman group specifically to enable nucleophilic addition to hindered ketones[2]. However, aliphatic ketimines are highly prone to α -deprotonation (enolization) by strongly basic Grignard reagents. This acid-base reaction acts as a dead-end competing pathway, returning starting material upon aqueous quench. Self-Validating Fix: Switch your solvent from THF to a non-coordinating, non-polar solvent like Toluene or CH 2​ Cl 2​ , and strictly maintain the temperature at -78 °C. To further suppress enolization, pre-complex the sulfinyl imine with a Lewis acid (like AlMe 3​ ) before adding MeMgBr. This increases the electrophilicity of the imine carbon, kinetically favoring C-C bond formation over deprotonation.

Q3: I am using the Ritter reaction on 1,4-dimethylcyclohexanol, but my main product is 1,4-dimethylcyclohexene. How can I improve the yield? Causality & Solution: The Ritter reaction relies on generating a tertiary carbocation at C1, which is subsequently trapped by acetonitrile. Because acetonitrile is a weak nucleophile, the tertiary carbocation often undergoes E1 elimination (loss of an adjacent proton) to form the thermodynamic alkene (1,4-dimethylcyclohexene). Self-Validating Fix: E1 elimination is highly temperature-dependent. Ensure the reaction is kept strictly below 0 °C during the addition of the acid. Furthermore, using a highly acidic, non-nucleophilic medium (such as neat trifluoromethanesulfonic acid instead of standard H 2​ SO 4​ ) stabilizes the carbocation and accelerates nitrilium ion formation over proton loss.

Q4: Can I use the Bruylants reaction to synthesize this compound? Causality & Solution: The Bruylants reaction involves the displacement of a cyano group from an α -aminonitrile by a Grignard reagent[3]. While excellent for synthesizing complex tertiary amines, it is fundamentally unsuitable for primary α -tertiary amines like 1,4-dimethylcyclohexan-1-amine. Primary α -aminonitriles are unstable, and the free -NH 2​ protons will destructively quench the methyl Grignard reagent. You must use Ellman's auxiliary[4] to succeed.

Q5: How do I isolate the highly water-soluble hydrochloride salt without losing yield in the aqueous phase? Causality & Solution: Low-molecular-weight aliphatic amine hydrochlorides (C 8​ H 18​ ClN) partition heavily into the aqueous layer during standard acid-base workups[1]. Self-Validating Fix: Avoid aqueous extraction for the final salt. Extract the free base into an organic solvent (e.g., MTBE), dry thoroughly over Na 2​ SO 4​ , and add a stoichiometric excess of anhydrous HCl in 1,4-dioxane. The 1,4-dimethylcyclohexan-1-amine hydrochloride will precipitate directly out of the organic phase as a highly pure, white crystalline solid.

Part 2: Quantitative Route Comparison

Synthetic RouteKey ReagentsTypical YieldStereocontrolScalabilityPrimary Failure Mode
Ellman's Sulfinamide Ti(OEt) 4​ , t-Bu-Sulfinamide, MeMgBr65-80%High (Diastereoselective)ExcellentImine enolization
Ritter Reaction 1,4-Dimethylcyclohexanol, MeCN, H 2​ SO 4​ 20-40%None (Racemic)GoodElimination to alkene
Bruylants Reaction 4-Methylcyclohexanone, Amine, CyanideN/ALowPoorUnsuitable for 1° amines

Part 3: Standard Operating Procedure (Ellman Synthesis)

This protocol utilizes a self-validating framework with integrated In-Process Controls (IPCs) to ensure causality and traceability at every step[2].

Step 1: Imine Condensation

  • Charge a flame-dried flask with 4-methylcyclohexanone (1.0 eq) and THF (0.5 M).

  • Add (R)-tert-butanesulfinamide (1.1 eq) followed by Ti(OEt) 4​ (2.0 eq). Note: Ti(OEt) 4​ acts as both a Lewis acid to activate the hindered ketone and a dehydrating agent to drive the equilibrium.

  • Stir at 60 °C for 18 hours.

  • IPC Validation: Monitor by TLC (Hexanes/EtOAc 8:2). The reaction is validated when the ketone spot is entirely consumed. Quench with brine; the byproduct will precipitate as solid TiO 2​ . Filter through Celite, extract with EtOAc, and concentrate to yield the ketimine.

Step 2: Nucleophilic Addition

  • Dissolve the ketimine (1.0 eq) in anhydrous Toluene (0.2 M) and cool to -78 °C under N 2​ .

  • Dropwise add MeMgBr (3.0 M in diethyl ether, 2.0 eq).

  • Stir for 4 hours at -78 °C, then slowly warm to room temperature.

  • IPC Validation: Quench a 0.1 mL aliquot with saturated NH 4​ Cl, extract with EtOAc, and analyze by LC-MS. Successful C-C bond formation is validated by the presence of the sulfinamide mass. If the starting ketimine mass reappears, enolization has occurred.

Step 3: S-N Cleavage and Salt Isolation

  • Dissolve the crude sulfinamide (1.0 eq) in a 1:1 mixture of Methanol and MTBE (0.2 M).

  • Add 4M anhydrous HCl in 1,4-dioxane (3.0 eq) at 0 °C. Stir for 2 hours.

  • IPC Validation: The reaction physically validates itself via the precipitation of the 1,4-dimethylcyclohexan-1-amine hydrochloride salt. Filter the white precipitate and wash with cold MTBE to achieve >98% purity.

Part 4: Pathway Visualization

EllmanSynthesis SM 4-Methylcyclohexanone (Starting Material) Condensation Ti(OEt)4 + (R)-t-Bu-Sulfinamide (Imine Condensation) SM->Condensation Ketimine N-tert-Butanesulfinyl Ketimine (Activated Intermediate) Condensation->Ketimine - EtOH Addition MeMgBr / Toluene (Nucleophilic Addition) Ketimine->Addition -78°C Enolization Enolization / Deprotonation (Competing Pathway) Ketimine->Enolization RT / Excess Base Sulfinamide Sterically Hindered Sulfinamide (Diastereomeric Mixture) Addition->Sulfinamide C-C Bond Formation Deprotection Anhydrous HCl in Dioxane (S-N Cleavage) Sulfinamide->Deprotection Product 1,4-Dimethylcyclohexan-1-amine HCl (Target Product) Deprotection->Product Precipitation

Workflow for 1,4-dimethylcyclohexan-1-amine synthesis via Ellman's sulfinamide auxiliary.

References

  • 1,4-dimethylcyclohexan-1-amine hydrochloride (C8H17N)
  • Source: grokipedia.
  • Source: acs.
  • Source: nih.

Sources

Optimization

Technical Support Center: Synthesis of 1,4-Dimethylcyclohexan-1-amine Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the scale-up challenges asso...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the scale-up challenges associated with the synthesis of 1,4-Dimethylcyclohexan-1-amine hydrochloride. As Senior Application Scientists, our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental success.

I. Troubleshooting Guide: Navigating Scale-Up Challenges

Scaling up the synthesis of 1,4-Dimethylcyclohexan-1-amine hydrochloride from the lab bench to pilot or production scale often introduces a new set of challenges. This section is designed to address specific issues you may encounter, providing both diagnostic questions and actionable solutions.

Reductive Amination Stage

The core of the synthesis often involves the reductive amination of 1,4-dimethylcyclohexanone.[1] This transformation, while robust on a small scale, can present difficulties upon scale-up.

Question: My reductive amination reaction shows poor conversion at a larger scale, despite being successful in the lab. What are the likely causes and how can I troubleshoot this?

Answer:

Poor conversion during the scale-up of a reductive amination can be attributed to several factors that are often less pronounced at the bench scale. These include mass and heat transfer limitations, reagent stoichiometry and addition rates, and catalyst deactivation.

Troubleshooting Workflow:

Caption: Troubleshooting logic for poor reductive amination conversion.

Detailed Troubleshooting Steps:

  • In-Process Reaction Monitoring:

    • Problem: Lack of real-time reaction monitoring can mask the root cause of poor conversion.

    • Solution: Implement regular in-process controls (IPCs) using techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to track the disappearance of the starting ketone and the appearance of the intermediate imine and final amine product.[2] This will help you pinpoint whether the issue lies with imine formation or the subsequent reduction step.[3]

  • Optimizing Imine Formation:

    • Problem: The equilibrium between the ketone/amine and the imine/water may not favor the imine at a larger scale, especially if water is not effectively removed.[1]

    • Solutions:

      • Azeotropic Water Removal: If your solvent system allows, consider using a Dean-Stark apparatus to remove water as it forms, driving the equilibrium towards the imine.

      • Drying Agents: The use of molecular sieves can be effective, but their efficiency can decrease on a larger scale if not used in sufficient quantity.

      • pH Control: The formation of the imine is often acid-catalyzed.[3] Ensure that the pH of your reaction mixture is weakly acidic. On a larger scale, localized pH variations can occur, so efficient stirring is crucial.

  • Evaluating the Reduction Step:

    • Problem: The choice and handling of the reducing agent are critical. Some reducing agents are sensitive to moisture and temperature.

    • Solutions:

      • Sodium Borohydride (NaBH₄): While cost-effective, NaBH₄ can also reduce the starting ketone.[4] Its addition should be carefully controlled, and it is often added after imine formation is complete.[3]

      • Sodium Triacetoxyborohydride (STAB): STAB is a milder reducing agent that is often preferred for one-pot reductive aminations as it does not readily reduce ketones.[4] However, it is moisture-sensitive.

      • Catalytic Hydrogenation: This is a common industrial method. Ensure your catalyst is active and not poisoned. Common poisons include sulfur-containing compounds and other impurities in the starting materials.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantagesScale-Up Considerations
Sodium Borohydride (NaBH₄)Inexpensive, readily availableCan reduce aldehydes and ketones, requires careful addition control[4]Exothermic reaction, requires good temperature control.
Sodium Cyanoborohydride (NaCNBH₃)Selective for imines, stable in acidic conditionsToxic cyanide byproduct potentialStrict safety protocols required for handling and quenching.
Sodium Triacetoxyborohydride (STAB)Mild, selective for imines in the presence of ketones[4]Moisture sensitive, relatively expensiveRequires anhydrous conditions and careful handling of solids.
Catalytic Hydrogenation (e.g., H₂/Pd-C)High atom economy, clean reactionRequires specialized high-pressure equipment, catalyst can be pyrophoric[5]Catalyst activity and potential for poisoning must be monitored.
Product Isolation and Purification Stage

The final step of isolating 1,4-Dimethylcyclohexan-1-amine hydrochloride as a pure, crystalline solid can be challenging, especially when dealing with larger quantities.

Question: I'm observing oiling out or the formation of an amorphous solid instead of crystals during the hydrochloride salt formation and crystallization. What's causing this and how can I promote proper crystallization?

Answer:

"Oiling out" occurs when the product separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high supersaturation, rapid cooling, or the presence of impurities that inhibit crystal nucleation and growth.[6]

Troubleshooting Crystallization Issues:

Caption: Decision tree for troubleshooting crystallization problems.

Detailed Crystallization Protocol and Troubleshooting:

Experimental Protocol: Crystallization of 1,4-Dimethylcyclohexan-1-amine Hydrochloride

  • Solvent Selection: The ideal solvent is one in which the amine hydrochloride has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for amine hydrochlorides include isopropanol, ethanol, and methanol/MTBE mixtures.[6]

  • Dissolution: Dissolve the crude 1,4-Dimethylcyclohexan-1-amine in the chosen solvent at an elevated temperature.

  • HCl Addition: Slowly add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or gaseous HCl) to the stirred amine solution. Monitor the pH to ensure complete salt formation without a large excess of acid.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote slow cooling on a larger scale, the vessel can be placed in an insulated container.[7]

  • Crystal Collection: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum.

Troubleshooting Tips:

  • If Oiling Out Occurs:

    • Reduce Concentration: Your solution may be too concentrated. Add more solvent to dissolve the oil and attempt to recrystallize from a more dilute solution.[7]

    • Slower Cooling: Rapid cooling can lead to a sudden drop in solubility, favoring oiling out over crystallization. Allow the solution to cool to room temperature slowly before further cooling in an ice bath.

    • Anti-Solvent Addition: If a single solvent system is problematic, consider an anti-solvent approach. Dissolve the product in a good solvent and slowly add a miscible anti-solvent in which the product is insoluble.

  • If No Crystals Form:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod below the surface of the solution to create nucleation sites.[6]

      • Seeding: Add a small number of previously obtained pure crystals to the solution to act as templates for crystal growth.[6]

    • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to achieve supersaturation.[7]

II. Frequently Asked Questions (FAQs)

This section addresses common questions about the synthesis of 1,4-Dimethylcyclohexan-1-amine hydrochloride, providing concise and practical answers.

Q1: What are the critical quality attributes of the starting material, 1,4-dimethylcyclohexanone, that can impact the synthesis?

A1: The purity of the starting ketone is paramount. Key impurities to be aware of include isomers, related ketones, and any residual reagents from its synthesis. These impurities can lead to the formation of difficult-to-remove side products during the reductive amination. It is recommended to have a clear specification for the starting material, including purity by GC and identification of any major impurities.

Q2: How can I effectively monitor the progress of the reductive amination reaction?

A2: As mentioned in the troubleshooting guide, regular in-process monitoring is crucial. For this specific reaction, Gas Chromatography (GC) is often a suitable method to monitor the disappearance of the relatively volatile 1,4-dimethylcyclohexanone and the appearance of the 1,4-Dimethylcyclohexan-1-amine product. Thin-Layer Chromatography (TLC) can also be a quick and effective qualitative tool for monitoring the reaction's progress.

Q3: What are the potential byproducts in this synthesis, and how can they be minimized?

A3: Potential byproducts can arise from several sources:

  • Over-alkylation: If a primary amine is used in the reductive amination, there is a risk of forming a secondary amine. However, for the synthesis of a primary amine from ammonia or a protected amine, this is less of an issue.

  • Reduction of the Ketone: The starting 1,4-dimethylcyclohexanone can be reduced to the corresponding alcohol, 1,4-dimethylcyclohexanol, especially if a strong reducing agent like NaBH₄ is used under conditions that do not favor imine formation.[8]

  • Impurity Carryover: Impurities in the starting materials can be carried through the synthesis and contaminate the final product.

To minimize byproducts, ensure the purity of your starting materials, optimize the reaction conditions to favor imine formation before reduction (or use a selective reducing agent like STAB), and carefully control the stoichiometry of your reagents.

Q4: What are the key safety considerations when scaling up this synthesis?

A4:

  • Catalytic Hydrogenation: If using catalytic hydrogenation, be aware that palladium on carbon can be pyrophoric when dry.[5] Handle it wet and under an inert atmosphere. Hydrogen gas is highly flammable and requires specialized equipment for safe handling at pressure.

  • Reagent Handling: Many of the reagents used, such as strong acids and bases, are corrosive. The amine product itself may be corrosive or an irritant.[5] Always use appropriate personal protective equipment (PPE).

  • Exothermic Reactions: The neutralization to form the hydrochloride salt and the reduction step can be exothermic. On a larger scale, ensure adequate cooling capacity to maintain control of the reaction temperature.

Q5: How can I characterize the final 1,4-Dimethylcyclohexan-1-amine hydrochloride product for purity and identity?

A5: A combination of analytical techniques should be used for comprehensive characterization:

  • Identity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure of the compound.[9]

  • Purity: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV if a derivative is made, or an Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) are used to determine the purity and quantify any impurities.

  • Salt Form and Polymorphism: X-ray Powder Diffraction (XRPD) can be used to confirm the crystalline form of the hydrochloride salt and to investigate for the presence of different polymorphs, which can impact physical properties like solubility and stability.

III. References

  • Benchchem. (n.d.). Technical Support Center: Aminoacetamidine Dihydrochloride Crystallization. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from

  • Wikipedia. (n.d.). Reductive amination. Retrieved from

  • BLD Pharm. (n.d.). 1,4-Dimethylcyclohexan-1-amine hydrochloride. Retrieved from

  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. Retrieved from

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from

  • Enamine. (2024, December 20). Enamine Scale-Up Synthesis of MedChem Relevant Cores. Retrieved from

  • PMC. (n.d.). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. Retrieved from

  • ChemBK. (n.d.). 1,4-Dimethylcyclohexan-1-amine hydrochloride. Retrieved from

  • ACS Publications. (2021, January 12). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. Retrieved from

  • ResearchGate. (2012, October 11). What are the difficulties associated with reductive amination? How to control byproduct formation?. Retrieved from

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from

  • PubChemLite. (n.d.). 1,4-dimethylcyclohexan-1-amine hydrochloride (C8H17N). Retrieved from

  • PMC. (n.d.). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Retrieved from

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from

  • Vaia. (n.d.). Show the mechanism of reductive amination of cyclohexanone and dimethylamine with. Retrieved from

  • International Journal of Pharmaceutical Research and Applications. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from

  • Journal of the American Chemical Society. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Retrieved from

  • Advanced ChemBlocks. (2026, March 6). 1,4-dimethylcyclohexan-1-amine. Retrieved from

  • MilliporeSigma. (n.d.). trans-1,4-Dimethyl-cyclohexylamine hydrochloride. Retrieved from

  • Sigma-Aldrich. (n.d.). trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. Retrieved from

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of Dimethylamine Hydrochloride. Retrieved from

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from

  • Organic Syntheses. (n.d.). methylamine hydrochloride. Retrieved from

  • MDPI. (2025, August 23). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from

  • Benchchem. (n.d.). Application Note: A Detailed Protocol for the Synthesis of 4,4-dimethylcyclohexan-1-amine. Retrieved from

  • Sigma-Aldrich. (n.d.). trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. Retrieved from

  • ThermoFisher. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. Retrieved from

  • Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Pharmaceutical Precursors from 1,1-Dimethylcyclohexane. Retrieved from

  • European Journal of Medicinal Chemistry. (2022, January 5). Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors. Retrieved from

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Reference Data & Comparative Studies

Validation

Comparison Guide: Biological Activity &amp; Pharmacophoric Utility of Alicyclic Amines in Drug Design

Executive Summary In modern drug discovery, the selection of alicyclic amine building blocks is a critical determinant of a therapeutic molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. While simple aliph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of alicyclic amine building blocks is a critical determinant of a therapeutic molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. While simple aliphatic rings like cyclohexylamine offer baseline structural vectors, they often suffer from rapid metabolic degradation and high conformational entropy.

This guide provides an in-depth technical comparison between 1,4-Dimethylcyclohexan-1-amine hydrochloride and alternative alicyclic amines (such as unsubstituted cyclohexylamine and adamantan-1-amine). By analyzing their steric profiles, metabolic stability, and application in synthesizing targeted therapeutics—specifically Peroxisome Proliferator-Activated Receptor gamma (PPARγ) modulators[1]—this guide equips researchers with the mechanistic rationale needed to optimize lead compounds.

Structural & Physicochemical Comparison

The biological activity of an amine building block is rarely standalone; rather, it dictates the binding affinity and metabolic fate of the parent pharmacophore. The structural nuances of 1,4-dimethylcyclohexan-1-amine provide distinct advantages over simpler analogs.

The Causality of Substitution: Why Methylation Matters
  • Steric Shielding at the α-Carbon: 1,4-Dimethylcyclohexan-1-amine possesses a methyl group at the C1 position, creating an α-tertiary amine center. This steric bulk physically blocks the approach of metabolic enzymes, such as , which rapidly catalyzes the oxidative deamination of unsubstituted cyclohexylamine into cyclohexanone[2].

  • Conformational Locking: The addition of a methyl group at the C4 position restricts the ring's flexibility. By locking the cyclohexane ring into a preferred chair conformation (often trans-1,4-diequatorial), the entropic penalty of target binding is significantly reduced.

  • Lipophilic Vectoring: The dual methyl substitutions increase the calculated partition coefficient (cLogP), driving the molecule deeper into hydrophobic binding pockets, a necessity for nuclear receptor targets like PPARγ.

Table 1: Physicochemical & Metabolic Profiling of Alicyclic Amines
Amine Building BlockStructure TypeSteric Hindrance (α-Carbon)cLogP (Base)Metabolic VulnerabilityPrimary Pharmacophoric Use
Cyclohexylamine Unsubstituted alicyclicLow (Secondary carbon)1.49High (Amine oxidases)[2]General solvent, basic salt formation
1,4-Dimethylcyclohexan-1-amine Disubstituted alicyclicHigh (Tertiary carbon)2.65Low (Sterically shielded)PPARγ modulators, Oncology[1]
Adamantan-1-amine (Amantadine) Polycyclic cageVery High (Bridgehead)2.44Very LowNMDA receptor antagonism, Antiviral

Biological Activity Profiles: Targeting PPARγ in Oncology

While adamantane derivatives directly block the ion channel pore of NMDA receptors, 1,4-dimethylcyclohexan-1-amine is utilized to synthesize complex immunomodulatory drugs. Recent oncological research highlights that PPARγ acts as a tumor cell-intrinsic "immuno-oncogene" in muscle-invasive bladder cancer, suppressing inflammatory cytokine expression and preventing CD8+ T-cell infiltration[1].

When 1,4-dimethylcyclohexan-1-amine is conjugated to a pyrazole-piperidine scaffold, the resulting molecule acts as a potent modulator of the PPARγ/RXRα heterodimer[3]. The lipophilic 1,4-dimethylcyclohexyl moiety anchors the drug within the PPARγ ligand-binding domain, antagonizing its immunosuppressive activity and reviving tumor immunosurveillance.

PPARg_Pathway A 1,4-Dimethylcyclohexyl Derivative B PPARγ/RXRα Heterodimer A->B Agonism/Modulation C Gene Transcription Modulation B->C Co-activator Recruitment D Decreased Inflammatory Cytokines C->D E Increased CD8+ T-Cell Infiltration C->E

Fig 1: Signaling pathway of PPARγ modulation by 1,4-dimethylcyclohexyl derivatives.

Experimental Workflows: Synthesis & Validation

To objectively evaluate the biological activity imparted by 1,4-dimethylcyclohexan-1-amine, researchers must employ a self-validating experimental system. This involves a highly efficient amide coupling reaction followed by an in vitro functional assay.

Protocol A: Amide Coupling of Sterically Hindered Amines

Because 1,4-dimethylcyclohexan-1-amine is an α-tertiary amine, standard coupling reagents (like EDC/NHS) often fail due to severe steric clash. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is required because its 7-azabenzotriazole leaving group is highly reactive and accommodates bulky nucleophiles[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid intermediate (e.g., 1-[5-(5-chloro-2-methoxypyridin-4-yl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylic acid, 0.03 mmol) in anhydrous DMF (300 μL)[1].

  • Activation: Add HATU (1.2 equivalents) to the solution and stir for 10 minutes at room temperature to form the active ester.

  • Amine Addition: Add 1,4-dimethylcyclohexan-1-amine hydrochloride (0.14 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 0.08 mmol)[1]. Causality note: DIPEA is strictly required to neutralize the hydrochloride salt and free the amine for nucleophilic attack.

  • Reaction: Stir the mixture at 25°C for 18 hours[1].

  • Purification: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via preparative HPLC to achieve >95% purity for biological testing.

Protocol B: In Vitro PPARγ Reporter Assay

To validate the biological activity of the synthesized compound, a luciferase reporter assay is utilized to measure direct transcriptional modulation.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293T cells in 384-well plates and co-transfect with a PPARγ-GAL4 chimeric receptor plasmid and a GAL4-responsive luciferase reporter plasmid.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution (10 µM to 0.1 nM) of the 1,4-dimethylcyclohexyl derivative.

  • Incubation: Incubate for 24 hours to allow for receptor binding and subsequent gene transcription.

  • Quantification: Add steady-glo luciferase reagent and measure luminescence. Calculate the EC₅₀ using non-linear regression.

Exp_Workflow Step1 Amide Coupling (HATU, DIPEA, DMF) Step2 HPLC Purification (>95% Purity) Step1->Step2 Step3 Cellular Assay (HEK293T PPARγ Reporter) Step2->Step3 Step4 Luciferase Quantification (EC50 Determination) Step3->Step4

Fig 2: Workflow for synthesizing and validating alicyclic amine-based modulators.

Conclusion

The biological utility of an alicyclic amine is fundamentally tied to its steric and electronic environment. While unsubstituted cyclohexylamine is a cost-effective solvent and basic building block, its susceptibility to amine oxidases limits its use in advanced therapeutics[2]. Conversely, 1,4-Dimethylcyclohexan-1-amine hydrochloride provides a highly stable, conformationally locked, and lipophilic vector. By utilizing specialized coupling chemistries (HATU/DIPEA), researchers can successfully integrate this hindered amine into complex scaffolds, yielding potent modulators for challenging targets like PPARγ in oncology[1].

References

  • Title: PPARg Modulators and Methods of Use (US20230062861A1)
  • Title: Structural Analysis of a Novel Cyclohexylamine Oxidase from Brevibacterium oxydans IH-35A Source: National Center for Biotechnology Information (PMC3608620) URL: [Link]

  • Title: Evasion of immunosurveillance by genomic alterations of PPARγ/RXRα in bladder cancer (Korpal et al., 2017) Source: Nature Communications URL: [Link]

Sources

Comparative

The Reactivity Profile of 1,4-Dimethylcyclohexan-1-amine: A Comparative Guide to Sterically Hindered Primary Amines

As drug development and materials science increasingly rely on complex aliphatic architectures, understanding the nuanced reactivity of sterically hindered primary amines is critical. 1,4-Dimethylcyclohexan-1-amine (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on complex aliphatic architectures, understanding the nuanced reactivity of sterically hindered primary amines is critical. 1,4-Dimethylcyclohexan-1-amine (CAS 1081513-98-5) represents a highly specific class of compounds: the tertiary-alkyl primary amine.

Unlike typical primary amines, where the nitrogen is attached to a primary or secondary carbon, the amino group in 1,4-dimethylcyclohexan-1-amine is bonded directly to a fully substituted tertiary carbon (C1) within a cyclohexane ring. This structural feature creates a profound divergence between its thermodynamic basicity and its kinetic nucleophilicity.

This guide objectively compares the reactivity of 1,4-dimethylcyclohexan-1-amine against other standard primary amines, providing researchers with the mechanistic causality and experimental frameworks needed to navigate its unique chemical behavior.

Mechanistic Causality: Thermodynamics vs. Kinetics

To master the application of 1,4-dimethylcyclohexan-1-amine, one must separate basicity from nucleophilicity.

Thermodynamic Basicity: Alkyl groups are electron-donating via inductive effects. Because the amino group in 1,4-dimethylcyclohexan-1-amine is surrounded by a tertiary carbon framework, electron density on the nitrogen is maximized. Consequently, its pKa is exceptionally high (typically ~10.8–11.0), making it a stronger base than unhindered aliphatic amines like methylamine.

Kinetic Nucleophilicity: Despite its high electron density, the compound is a remarkably poor nucleophile. The bulky α -methyl group and the cyclohexane ring physically block the Bürgi-Dunitz trajectory required for nucleophilic attack on electrophiles (e.g., carbonyls or alkyl halides). Traditional methods for amine functionalization, such as SN​2 alkylation or reductive amination, often fail or require harsh forcing conditions[1]. Furthermore, this steric bulk prevents efficient coordination to transition metal centers, a phenomenon well-documented in Iridium-catalyzed hyperpolarization studies where sterically hindered primary amines fail to bind to the catalyst[2].

StericHindrance Substrate Electrophile (e.g., Carbonyl) Fast Fast Addition (High Yield) Substrate->Fast Slow Steric Clash (Slow/No Reaction) Substrate->Slow Unhindered Unhindered Amine (e.g., Methylamine) Unhindered->Substrate Open Trajectory Hindered Hindered Amine (1,4-Dimethylcyclohexan-1-amine) Hindered->Substrate Blocked Trajectory

Fig 1. Kinetic divergence in nucleophilic attack trajectories due to α-carbon steric bulk.

Comparative Performance Data

The table below synthesizes the physicochemical and reactivity profiles of 1,4-dimethylcyclohexan-1-amine alongside common primary amine alternatives. Notice how steric bulk inversely correlates with nucleophilicity, even as basicity remains stable or increases.

Amine α -Carbon TypeEstimated pKaNucleophilicity ( SN​2 )Amidation RateTypical Synthesis Route
Methylamine Primary~10.6Very HighInstantaneousAlkylation / Reductive Amination
Cyclohexylamine Secondary~10.6HighFastReductive Amination
tert-Butylamine Tertiary (Acyclic)~10.8LowSlowRitter Reaction
1,4-Dimethylcyclohexan-1-amine Tertiary (Cyclic)~10.8 - 11.0Very LowVery SlowRitter Reaction / Photoredox[1][3]

Note: In selective formylation reactions, mild solid reagents readily react with primary and secondary amines but remain completely inert toward tertiary-alkyl primary amines at room temperature, highlighting their utility when chemoselectivity is required[4].

Experimental Workflow: Self-Validating Competitive Amidation

To objectively demonstrate the suppressed nucleophilicity of 1,4-dimethylcyclohexan-1-amine, we employ a Self-Validating Competitive Assay .

Why this protocol builds trust: Running parallel reactions in separate flasks introduces variables (temperature fluctuations, stirring efficiency, concentration errors). By placing both a hindered and an unhindered amine in the same flask with a limiting amount of electrophile, the resulting product ratio is a direct, undeniable readout of their relative kinetic rates.

Step-by-Step Methodology

Materials:

  • 1,4-Dimethylcyclohexan-1-amine (1.0 mmol)

  • Cyclohexylamine (1.0 mmol)

  • Benzoyl chloride (0.5 mmol, limiting reagent)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Procedure:

  • Preparation: In an oven-dried 25 mL round-bottom flask flushed with inert gas, dissolve 1.0 mmol of 1,4-dimethylcyclohexan-1-amine and 1.0 mmol of cyclohexylamine in 10 mL of anhydrous DCM.

  • Base Addition: Add 2.0 mmol of DIPEA to act as a non-nucleophilic proton scavenger.

  • Electrophile Introduction: Cool the mixture to 0 °C using an ice bath. Slowly add 0.5 mmol of benzoyl chloride dropwise over 2 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for exactly 30 minutes.

  • Quench & Extraction: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Analysis: Dissolve the crude residue in HPLC-grade acetonitrile and analyze via LC-MS/HPLC at 254 nm.

Expected Causality & Results: Because the α -carbon of cyclohexylamine only possesses secondary steric bulk, it easily accesses the highly electrophilic carbonyl carbon of benzoyl chloride. 1,4-Dimethylcyclohexan-1-amine, blocked by its tertiary cyclic structure, cannot compete kinetically. The HPLC chromatogram will show >95% N-cyclohexylbenzamide and <5% of the hindered amide. In this system, 1,4-dimethylcyclohexan-1-amine acts almost entirely as a thermodynamic base rather than a nucleophile.

Workflow Step1 1. Equimolar Mixture (Hindered + Unhindered Amine) Step2 2. Add Limiting Electrophile (0.5 eq Benzoyl Chloride at 0 °C) Step1->Step2 Step3 3. Quench & Extract (t = 30 mins, NaHCO3) Step2->Step3 Step4 4. LC-MS/HPLC Analysis Quantify Amide Ratio Step3->Step4

Fig 2. Self-validating competitive amidation workflow for relative kinetic profiling.

Strategic Applications in Drug Development

Understanding the suppressed reactivity of 1,4-dimethylcyclohexan-1-amine unlocks specific strategic advantages:

  • Metabolic Stability: The steric bulk that prevents nucleophilic attack also shields the amine from rapid enzymatic degradation (e.g., by monoamine oxidases), extending the half-life of pharmaceutical derivatives.

  • Chemoselective Synthesis: You can selectively functionalize other reactive sites (like alcohols or unhindered secondary amines) on a complex molecule without needing to protect the tertiary-alkyl primary amine, as it is kinetically inert under mild conditions.

  • Organocatalysis: Highly basic but poorly nucleophilic amines are excellent candidates for proton-shuttling or base catalysis where undesired nucleophilic side-reactions must be avoided.

References

  • [1] Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society. Available at:[Link]

  • [2] Direct and indirect hyperpolarisation of amines using para hydrogen. Chemical Science (RSC Publishing). Available at:[Link]

  • [4] Formylation Reaction of Amines Using N-Formylcarbazole. J-Stage. Available at:[Link]

  • [3] Process for preparation of tertiary alkyl primary amines. Google Patents (WO2014165586A2). Available at:

Sources

Validation

comparative analysis of different synthesis routes to 1,4-dimethylcyclohexylamine

Title: Synthesis of 1,4-Dimethylcyclohexan-1-amine: A Comparative Guide to Tertiary Carbinamine Assembly Introduction 1,4-Dimethylcyclohexan-1-amine (CAS: 102438-67-5) is a sterically hindered tertiary carbinamine that s...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis of 1,4-Dimethylcyclohexan-1-amine: A Comparative Guide to Tertiary Carbinamine Assembly

Introduction

1,4-Dimethylcyclohexan-1-amine (CAS: 102438-67-5) is a sterically hindered tertiary carbinamine that serves as a critical building block in the development of NMDA receptor antagonists and PPARγ modulators[1][2]. Synthesizing a primary amine directly attached to a quaternary cyclohexane carbon presents significant steric and electronic challenges. Traditional reductive amination is ineffective for this target, as it yields secondary amines rather than the required primary amine at a fully substituted center. Consequently, chemists must rely on specialized carbon-nitrogen bond-forming strategies.

This guide objectively evaluates the three most robust synthetic routes to 1,4-dimethylcyclohexan-1-amine: the Bruylants Reaction , the Ritter Reaction , and the Curtius Rearrangement .

The Bruylants Reaction: Precision Alkylation of α-Aminonitriles

The Bruylants reaction is a highly specific transformation that displaces a nitrile group with a Grignard reagent at an α-amino center[3]. For 1,4-dimethylcyclohexan-1-amine, this route allows the simultaneous installation of the C1 methyl group and the amine onto the cyclohexane ring.

Mechanistic Causality: The reaction relies on the unique stability of α-aminonitriles. When treated with methylmagnesium bromide (MeMgBr), the Grignard reagent acts initially as a Lewis acid, complexing with the nitrile and facilitating its ejection as a cyanide leaving group. This generates a highly electrophilic iminium ion intermediate. A second equivalent of MeMgBr then attacks this iminium carbon, forging the new C-C bond and yielding the tertiary amine[4].

Bruylants A 4-Methylcyclohexanone + NH3 + NaCN B α-Aminonitrile Intermediate A->B Strecker Condensation C Iminium Ion (- CN) B->C MeMgBr (Activation) D 1,4-Dimethylcyclohexan- 1-amine C->D MeMgBr (Nucleophilic Attack)

Fig 1: Bruylants reaction pathway via an iminium ion intermediate.

Self-Validating Experimental Protocol:

  • Aminonitrile Formation: Dissolve 4-methylcyclohexanone in aqueous ammonia and methanol. Slowly add 1.2 eq of NaCN.

    • Causality: Ammonia forms an imine in situ, which is immediately trapped by the cyanide nucleophile to form the stable α-aminonitrile.

    • Validation: The reaction is complete when TLC shows the disappearance of the ketone starting material. The intermediate 1-amino-4-methylcyclohexanecarbonitrile will precipitate as a white solid upon the addition of water.

  • Grignard Addition: Dissolve the dried aminonitrile in anhydrous THF under N2. Cool to 0 °C. Dropwise, add 3.0 eq of 3M MeMgBr in diethyl ether.

    • Causality: Excess Grignard is strictly required because the first equivalent deprotonates the primary amine, the second abstracts the nitrile group, and the third acts as the nucleophile.

    • Validation: A mild exotherm and transient yellowing of the solution indicate the successful formation of the iminium ion.

  • Quench: Carefully quench with saturated aqueous NH4Cl at 0 °C. Extract with ethyl acetate and purify via acid-base extraction to isolate the free amine.

The Ritter Reaction: Scalable Carbocation Trapping

The Ritter reaction is the most industrially scalable route for synthesizing tertiary carbinamines, utilizing inexpensive reagents and avoiding highly toxic cyanides[5].

Mechanistic Causality: Starting from 1,4-dimethylcyclohexanol, treatment with concentrated sulfuric acid protonates the hydroxyl group, leading to the expulsion of water and the formation of a stable tertiary carbocation at C1. The nucleophilic nitrogen of a nitrile (e.g., chloroacetonitrile) attacks this carbocation, forming a nitrilium ion. Aqueous workup hydrolyzes the nitrilium to an N-alkyl amide, which is subsequently deprotected to the primary amine[6].

Ritter A 1,4-Dimethyl- cyclohexanol B Tertiary Carbocation A->B H2SO4 (-H2O) C N-Chloroacetyl Amide B->C ClCH2CN then H2O D 1,4-Dimethylcyclohexan- 1-amine C->D Thiourea (Deprotection)

Fig 2: Ritter reaction workflow utilizing chloroacetonitrile.

Self-Validating Experimental Protocol:

  • Carbocation Trapping: Suspend 1,4-dimethylcyclohexanol in 3.0 eq of chloroacetonitrile. Cool to 0 °C and add 1.5 eq of conc. H2SO4 dropwise.

    • Causality: Chloroacetonitrile is chosen over standard acetonitrile because the resulting chloroacetamide is much easier to cleave under mild conditions later.

    • Validation: The suspension will dissolve into a homogenous, viscous yellow solution as the carbocation forms and is rapidly trapped.

  • Hydrolysis to Amide: Pour the mixture over crushed ice.

    • Validation: The intermediate N-(1,4-dimethylcyclohexyl)-2-chloroacetamide will immediately precipitate as a white crystalline solid, confirming successful trapping.

  • Mild Deprotection: Reflux the isolated amide with 1.2 eq of thiourea in a 5:1 ethanol/acetic acid mixture for 10 hours.

    • Causality: Thiourea selectively attacks the chloroacetyl group, forming a cyclic intermediate that eliminates to yield the free amine, avoiding the harsh refluxing NaOH typically required to cleave standard acetamides[6].

The Curtius Rearrangement: The Stereoretentive Route

When stereochemical fidelity at the quaternary center is paramount, the Curtius rearrangement is the premier choice. It converts a carboxylic acid to an amine with exactly one fewer carbon atom[7].

Mechanistic Causality: 1,4-Dimethylcyclohexanecarboxylic acid is treated with diphenylphosphoryl azide (DPPA). DPPA activates the carbonyl and transfers an azide group to form an acyl azide. Upon heating, the acyl azide undergoes a concerted thermal rearrangement: nitrogen gas is expelled while the alkyl group migrates from the carbonyl carbon to the electron-deficient nitrogen. Because this migration is concerted, the stereochemistry at C1 is 100% retained[8]. The resulting isocyanate is then hydrolyzed to the amine.

Curtius A 1,4-Dimethylcyclohexane- carboxylic acid B Acyl Azide Intermediate A->B DPPA, Et3N C Isocyanate Intermediate B->C Heat (80°C) (-N2) D 1,4-Dimethylcyclohexan- 1-amine C->D Aq. HCl (-CO2)

Fig 3: Concerted mechanism of the Curtius rearrangement.

Self-Validating Experimental Protocol:

  • Azide Formation: Dissolve 1,4-dimethylcyclohexanecarboxylic acid in dry toluene. Add 1.1 eq of Et3N and 1.1 eq of DPPA at room temperature. Stir for 2 hours.

    • Causality: DPPA acts as both the activating agent and the azide donor under mild basic conditions.

    • Validation: TLC will indicate complete consumption of the highly polar carboxylic acid to a significantly less polar acyl azide spot.

  • Thermal Rearrangement: Heat the reaction mixture to 80 °C.

    • Causality: Thermal energy overcomes the activation barrier for the concerted sigmatropic migration.

    • Validation: Steady, visible bubbling (N2 gas evolution) will occur. The rearrangement is complete when the bubbling ceases.

  • Hydrolysis: Cool to room temperature, add 2M aqueous HCl, and heat to 50 °C for 1 hour.

    • Validation: Vigorous bubbling (CO2 gas evolution) will occur as the unstable carbamic acid decarboxylates to yield the amine hydrochloride salt.

Quantitative Data Comparison

The following table summarizes the operational metrics for each synthetic route, allowing researchers to select the optimal pathway based on their specific constraints.

Synthesis RouteStarting MaterialKey ReagentsTypical Yield (%)Reaction Temp (°C)StereoretentionScalability & Safety Profile
Bruylants 4-MethylcyclohexanoneNH3, NaCN, MeMgBr65–75%0 to 25Low (Racemizes via Iminium)Moderate; Requires handling of toxic cyanides and pyrophoric Grignards.
Ritter 1,4-DimethylcyclohexanolClCH2CN, H2SO4, Thiourea70–85%0 to 80None (Planar Carbocation)High ; Inexpensive reagents, highly scalable, avoids metal catalysts.
Curtius 1,4-Dimethylcyclohexanecarboxylic acidDPPA, Et3N, HCl80–90%25 to 80Complete (100%) Moderate; DPPA poses thermal hazards at massive scales; excellent for discovery chemistry.

References

  • Title: US20230062861A1 - PPARg MODULATORS AND METHODS OF USE Source: Google Patents URL
  • Title: CN113234036A - NMDA receptor antagonists and uses thereof Source: Google Patents URL
  • Title: Bruylants reaction Source: Wikipedia URL: [Link]

  • Title: The Bruylants and related reactions Source: Semantic Scholar / Arkivoc URL: [Link]

  • Title: A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile Source: Organic Chemistry Portal URL: [Link]

  • Title: (PDF) A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile Source: ResearchGate / Synthesis URL: [Link]

  • Title: Curtius Rearrangement Source: Organic Chemistry Portal URL: [Link]

  • Title: Curtius rearrangement Source: LS College URL: [Link]

Sources

Comparative

Comparative Guide: Quantum Chemical Evaluation of Diaminodinitroethylene (FOX-7) Isomers

Executive Summary 1,1-diamino-2,2-dinitroethylene (commonly known as FOX-7 or DADNE) is a benchmark insensitive high-energy-density material (HEDM). While the geminal (gem) isomer is the exclusively observed experimental...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 1,1-diamino-2,2-dinitroethylene (commonly known as FOX-7 or DADNE) is a benchmark insensitive high-energy-density material (HEDM). While the geminal (gem) isomer is the exclusively observed experimental form, evaluating the relative stability of its positional alternatives—the cis and trans isomers—is critical for understanding defect formation, thermal decomposition pathways, and the design of novel energetic derivatives.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of various quantum chemical methodologies in predicting the energetic hierarchy of DADNE isomers. Furthermore, this guide provides a self-validating computational protocol for energetic material analysis, ensuring rigorous scientific integrity.

The Energetic Alternatives: Understanding DADNE Isomers

Before comparing computational methods, we must define the structural alternatives of the DADNE molecule[1]:

  • gem-isomer (FOX-7): 1,1-diamino-2,2-dinitroethylene. This is the experimentally predominant, highly stable form[2].

  • trans-isomer: (E)-1,2-diamino-1,2-dinitroethylene. An unobserved, higher-energy state.

  • cis-isomer: (Z)-1,2-diamino-1,2-dinitroethylene. The most sterically crowded and unstable configuration.

Understanding the energy gaps between these isomers allows researchers to predict the activation energy required for positional isomerization[3], which directly impacts the friction and impact sensitivity of the bulk explosive.

Comparative Analysis of Computational Methodologies

When evaluating the relative stability of DADNE isomers, the choice of the theoretical level dictates the accuracy of the energetic gaps. The performance of three primary methodologies can be compared as follows:

  • Density Functional Theory (DFT - B3LYP, PBE0, CAM-B3LYP):

    • Performance: DFT methods are computationally efficient and effectively model electron delocalization. However, they consistently overestimate the relative stability gaps between isomers[1].

    • Causality: The overestimation occurs because standard hybrid functionals struggle to perfectly balance the strong intramolecular hydrogen bonding against the intense steric repulsion of the adjacent nitro groups in the cis and trans configurations.

  • Møller–Plesset Perturbation Theory (MP2):

    • Performance: MP2 accurately captures dispersion forces and non-covalent interactions, yielding the lowest energy differences among the isomers[1].

    • Causality: By explicitly including second-order electron correlation, MP2 stabilizes the highly crowded cis and trans isomers more effectively than DFT, narrowing the predicted energy gap.

  • Gaussian-4 (G4) Composite Method:

    • Performance: G4 serves as the high-accuracy thermochemical benchmark, bridging the predictions of DFT and MP2[1].

    • Causality: G4 involves a sequence of calculations designed to extrapolate to the basis-set limit. It corrects the thermochemical errors inherent in DFT/MP2, providing the most trustworthy relative stability energies.

Quantitative Stability Comparison

The following table summarizes the relative stability energies ( ΔE ) of the DADNE isomers across different levels of theory. The gem isomer is set as the baseline (0.0 kJ/mol) as it represents the global minimum.

Isomer ConfigurationMP2 Method ( ΔE , kJ/mol)DFT Average ( ΔE , kJ/mol)G4 Composite ( ΔE , kJ/mol)Experimental Status
gem (FOX-7) 0.00.00.0Predominant / Stable
trans ~12.0~20.0~20.0Unstable Defect
cis ~35.0~60.0~50.0Highly Unstable

Data synthesized from recent quantum chemical evaluations of DADNE isomers[1].

Mechanistic Insights: The Causality of gem-Isomer Superiority

All levels of calculation confirm the energetic order: gem > trans > cis . The superior stability of the gem isomer is driven by three distinct quantum mechanical phenomena:

  • Optimal Intramolecular Hydrogen Bonding: The gem configuration allows for symmetric, strong hydrogen bonds between the amino (-NH2) protons and the adjacent nitro (-NO2) oxygens, anchoring the planar structure[1].

  • Push-Pull Electron Delocalization: The presence of two electron-donating amino groups on one carbon and two electron-withdrawing nitro groups on the other creates a powerful "push-pull" conjugated system across the C=C double bond, maximizing resonance stabilization[1].

  • Counterintuitive Atomic Energy Shifts: Wavefunction analysis reveals a fascinating causality. The C2 atom (which bears both nitro groups in the gem isomer) actually suffers a massive energetic penalty; its atomic energy is over 700 kJ/mol higher than in the cis isomer due to intense localized crowding[1]. However, this localized destabilization is completely overwhelmed by the profound global stabilization provided by the push-pull delocalization and hydrogen bonding network. This proves that global electronic effects, rather than localized atomic stresses, dictate the ultimate energetic hierarchy.

Standardized Computational Protocol for Isomer Evaluation

To ensure trustworthiness and reproducibility when evaluating energetic isomers, the following self-validating protocol must be employed in your computational workflows.

Step 1: Initial Geometry Generation

  • Action: Construct the 3D molecular structures for the gem, cis, and trans isomers.

  • Causality: Sampling all positional isomers establishes the full potential energy surface (PES) for the chemical formula C2H4N4O4.

Step 2: Geometry Optimization (DFT/MP2)

  • Action: Optimize the structures using a robust functional (e.g., B3LYP) or MP2 with an augmented basis set (e.g., aug-cc-pVDZ).

  • Causality: This relaxes the atomic coordinates to find the nearest local minimum on the PES, resolving initial steric clashes.

Step 3: Vibrational Frequency Analysis (Self-Validation Check)

  • Action: Calculate the harmonic vibrational frequencies at the same level of theory used for optimization.

  • Causality: This is a critical self-validation step. A true energetic minimum must possess zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state. The protocol dictates perturbing the geometry along the normal mode of the imaginary frequency and re-optimizing until a true minimum is confirmed.

Step 4: High-Accuracy Single-Point Energy Evaluation

  • Action: Perform G4 composite method calculations on the validated optimized geometries.

  • Causality: G4 corrects the inherent thermochemical errors of the optimization method, providing reliable ΔE values for comparison.

Step 5: Wavefunction and Atomic Energy Analysis

  • Action: Utilize Quantum Theory of Atoms in Molecules (QTAIM) to partition the electron density and calculate individual atomic energies.

  • Causality: This explains the why behind the macroscopic energy values, pinpointing specific atoms (like the C2 carbon) that drive the overall molecular stability.

Workflow Visualization

Protocol Start Generate DADNE Isomers (gem, cis, trans) Opt Geometry Optimization (DFT / MP2) Start->Opt Freq Frequency Analysis Validate True Minima Opt->Freq Check Zero Imaginary Frequencies? Freq->Check Check->Opt  No (Re-optimize) SPE Single-Point Energy (G4 Composite Method) Check->SPE  Yes Wave Wavefunction Analysis (Atomic Energies & H-Bonds) SPE->Wave End Determine Relative Stability Order Wave->End

Figure 1: Computational workflow for evaluating diaminodinitroethylene isomer stability.

References
  • Title: 1 Source: MDPI Organics (2026) URL: https://doi.org/10.3390/org7010008 (Verified via Grounding Tool)

  • Title: 2 Source: Defence Science & Technology Organisation (DSTO) URL: https://apps.dtic.mil/sti/citations/ADA383138 (Verified via Grounding Tool)

  • Title: 3 Source: ACS Publications URL: https://pubs.acs.org/doi/10.1021/acs.cgd.2c00898 (Verified via Grounding Tool)

Sources

Safety & Regulatory Compliance

Safety

1,4-Dimethylcyclohexan-1-amine hydrochloride proper disposal procedures

Standard Operating Procedure: Disposal of 1,4-Dimethylcyclohexan-1-amine Hydrochloride As a Senior Application Scientist, I frequently consult on the lifecycle management of cycloaliphatic amines. 1,4-Dimethylcyclohexan-...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal of 1,4-Dimethylcyclohexan-1-amine Hydrochloride

As a Senior Application Scientist, I frequently consult on the lifecycle management of cycloaliphatic amines. 1,4-Dimethylcyclohexan-1-amine hydrochloride (CAS: 1081513-98-5)[1] is a highly valuable building block in drug development and materials science. However, its disposal requires strict adherence to chemical safety protocols. The hydrochloride salt form stabilizes the amine, rendering it non-volatile for storage, but introduces specific disposal challenges—namely, the presence of chloride ions and the risk of generating the volatile, toxic freebase upon improper neutralization[2][3].

The following guide provides a self-validating, step-by-step framework for the safe handling, routing, and disposal of this chemical.

Hazard Characterization & Mechanistic Causality

Understanding the physicochemical properties of 1,4-Dimethylcyclohexan-1-amine hydrochloride is the foundation of a safe laboratory environment. Every disposal choice is dictated by the chemical's underlying mechanics.

PropertyValue / ClassificationCausality & Impact on Disposal Strategy
Physical State Crystalline SolidProne to aerosolization. Mandates dust-control measures (e.g., damp sweeping) to prevent inhalation[4].
GHS Hazards Skin Irrit. 2, Eye Irrit. 2ADirect contact causes mucosal damage. Requires Level C PPE (nitrile gloves, safety goggles, lab coat)[5].
Halogen Content Contains Chloride (Cl⁻)Must be routed to halogenated waste. Standard incineration of chlorides can form toxic dioxins (PCDD/Fs) if not burned at >1000°C[6][7].
Aqueous pH ~4.0 - 5.5 (Acidic)Acidic solutions can react with incompatible basic waste streams. Requires pH adjustment prior to consolidation[4].
Freebase Volatility High (if basified)Adding strong base without cooling strips the HCl, releasing the highly volatile and odorous amine freebase[2][8].

Waste Routing Logic

Proper segregation prevents dangerous cross-reactions in waste carboys and ensures compliance with environmental regulations. Follow this decision matrix to route your waste streams correctly.

WasteRouting Start 1,4-Dimethylcyclohexan-1-amine HCl Waste Generated IsSolid Is the waste solid or aqueous? Start->IsSolid Spill Accidental Spill Start->Spill Accidental Release SolidWaste Solid Powder/Crystals IsSolid->SolidWaste Solid AqWaste Aqueous Solution IsSolid->AqWaste Liquid SolidBin Route to Solid Hazardous Waste Bin SolidWaste->SolidBin Neutralize Neutralize to pH 6-8 (using 1M NaOH) AqWaste->Neutralize Check pH Spill->SolidBin Sweep/Absorb Halogenated Route to Halogenated Liquid Waste Neutralize->Halogenated Contains Cl- Incineration EPA-Approved Incineration Facility Halogenated->Incineration SolidBin->Incineration

Decision matrix for 1,4-Dimethylcyclohexan-1-amine HCl waste routing.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Consolidation

Unused product, contaminated packaging, and solid reaction byproducts must be handled strictly as hazardous solid waste[9][10].

  • Preparation: Don appropriate PPE (nitrile gloves, safety goggles, and a P95 particulate respirator if handling large quantities outside a fume hood)[10].

  • Collection: Using a static-free spatula, transfer the solid waste into a high-density polyethylene (HDPE) wide-mouth container. Do not use metal containers, as residual HCl moisture can cause galvanic corrosion.

  • Labeling: Label the container explicitly as "Hazardous Solid Waste - Toxic/Irritant (Contains Amine Hydrochloride)".

  • Storage: Store in a cool, dry, well-ventilated secondary containment tray away from strong oxidizing agents[9].

Protocol B: Aqueous Solution Neutralization and Disposal

Aqueous waste streams containing this salt are acidic and contain chloride ions. They must be neutralized to prevent unwanted reactions in the waste carboy, but over-basification will release the volatile freebase[2][8].

  • Thermal Control: Place the aqueous waste beaker in an ice-water bath. Causality: Neutralization is exothermic. Heat promotes the volatilization of the amine freebase if the pH overshoots[8].

  • Titration: Slowly add 1M Sodium Hydroxide (NaOH) dropwise while stirring continuously.

  • Self-Validation (pH Monitoring): Use pH indicator strips or a calibrated pH probe to monitor the solution. Stop the addition the moment the pH reaches 6.0 - 8.0.

  • Segregation: Transfer the neutralized solution into a liquid waste carboy designated for Halogenated Organic Waste . Causality: The presence of the chloride ion (from the HCl salt) dictates that this waste must be incinerated at specialized high-temperature facilities to prevent the formation of polychlorinated dibenzo-p-dioxins (PCDD/Fs)[6][7].

Protocol C: Dry Spill Clean-Up

Accidental spills of the crystalline powder pose an immediate inhalation and contact risk[4].

  • Evacuation & PPE: Clear the immediate area. Don full PPE, including a particulate respirator[4][5].

  • Dampening: Lightly mist the spilled powder with water or a 10% ethanol solution. Causality: Dry sweeping aerosolizes the fine crystalline dust, drastically increasing the risk of inhalation and spreading contamination[4].

  • Collection: Use a plastic dustpan and squeegee to collect the dampened mass. Alternatively, absorb with an inert material like vermiculite[4].

  • Decontamination: Wipe the spill area with a damp paper towel, followed by a 70% isopropanol wipe to remove residual organic traces[5]. Dispose of all cleanup materials in the solid hazardous waste bin[4][10].

Regulatory & Environmental Compliance

Under federal guidelines, amine hydrochlorides exhibit the characteristic of toxicity and potential corrosivity (if wet), falling under general characteristic waste guidelines. All disposal must be coordinated through a licensed professional waste disposal service capable of high-temperature halogenated incineration[6][10]. Never discharge this chemical into the municipal sewer system, as it can disrupt aquatic ecosystems and wastewater treatment biological processes[5][10].

References

  • Arctom Scientific. "1,4-Dimethylcyclohexan-1-amine hydrochloride SDS". arctomsci.com. 1

  • Santa Cruz Biotechnology. "Bis(2-chloroethyl)amine hydrochloride SDS". scbt.com. 4

  • MedChemExpress. "TCO-amine hydrochloride SDS". medchemexpress.com.5

  • AK Scientific. "Poly(allylamine hydrochloride) SDS". aksci.com.9

  • Aaron Chemicals. "N-Ethyl-N-isopropylpropan-2-amine hydrochloride SDS". aaronchem.com. 10

  • Reddit Organic Chemistry Community. "Hydrochloride salt of amine". reddit.com. 2

  • ScienceMadness Discussion Board. "Converting Amine Sulfate into Amine Hydrochloride". sciencemadness.org.3

  • ScienceMadness Discussion Board. "Diethylamine hydrochloride synthesis question". sciencemadness.org. 8

  • American Chemical Society (ACS). "Formation, Measurement, and Control of Dioxins from the Incineration of Municipal Solid Wastes". acs.org. 6

  • National Institutes of Health (NIH) / PMC. "Thermochemical Recycling and Degradation Strategies of Halogenated Polymers". nih.gov. 7

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dimethylcyclohexan-1-amine hydrochloride
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1,4-Dimethylcyclohexan-1-amine hydrochloride
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